The following technical guide provides an in-depth analysis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol , a specialized chemical intermediate used in the synthesis of heterocyclic compounds, particularly benzofurans, a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol , a specialized chemical intermediate used in the synthesis of heterocyclic compounds, particularly benzofurans, and potential pharmaceutical active ingredients (APIs).
CAS Registry Number: 400751-45-3
Executive Summary
[5-Chloro-2-(2-propynyloxy)phenyl]methanol is a halogenated benzyl alcohol derivative characterized by the presence of a terminal alkyne (propargyl group) attached via an ether linkage. This bifunctional scaffold—containing both a reactive primary alcohol and a propargyl ether—serves as a critical building block in organic synthesis. It is primarily utilized as a precursor for 5-chlorobenzofuran derivatives via thermal cyclization and as an intermediate in the development of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and antiviral candidates.
Chemical Identity & Physicochemical Properties[1][2][3]
Unique identifier required for database integration
Physical State
Off-white to pale yellow solid or viscous oil (dependent on purity)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water
Synthesis & Manufacturing Protocol
The most robust synthetic route involves the Williamson ether synthesis , alkylating 5-chloro-2-hydroxybenzyl alcohol (5-chlorosaligenin) with propargyl bromide. This method preserves the benzyl alcohol functionality while installing the alkyne.
Reagent: Propargyl bromide (80% solution in toluene).
Base: Potassium Carbonate (
) or Sodium Hydride (NaH).
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Laboratory Protocol
Note: This protocol is a generalized high-yield procedure derived from standard Williamson etherification conditions.
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-chloro-2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF (10 mL/g).
Deprotonation: Add Potassium Carbonate (1.5 eq) to the solution. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
Alkylation: Cool the mixture to 0°C. Dropwise add Propargyl Bromide (1.2 eq) over 15 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC. The starting material spot (
) should disappear, replaced by the less polar product ().
Workup:
Quench the reaction with ice-cold water (5x reaction volume).
Extract with Ethyl Acetate (3x).
Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 10:1 to 4:1) to yield the target compound.[1]
Diagram: Synthesis & Reactivity Workflow
Caption: Synthesis pathway from 5-chlorosaligenin and downstream transformations.
Applications in Drug Development
This compound is a "privileged structure" intermediate, meaning its core scaffold is frequently modified to generate bioactive libraries.
Benzofuran Synthesis: The primary utility of the 2-(propynyloxy)phenyl motif is its ability to undergo a thermal Claisen rearrangement followed by cyclization to form benzofurans . 5-Chlorobenzofuran derivatives are potent pharmacophores found in:
Anti-arrhythmic agents (structural analogs of Amiodarone).
Antimicrobial agents .
Agrochemicals: The propargyl ether group is a common feature in PPO (Protoporphyrinogen Oxidase) inhibitors , a class of herbicides (e.g., Flumioxazin analogs), where the ether linkage provides metabolic stability and correct spatial orientation.
Click Chemistry Handle: The terminal alkyne serves as a bio-orthogonal handle, allowing researchers to conjugate the 5-chlorophenyl moiety to fluorophores or other drugs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Analytical Characterization
To validate the identity of CAS 400751-45-3, the following spectral signatures must be confirmed:
¹H NMR (400 MHz, CDCl₃):
7.40–7.20 (m, 3H, Aromatic protons).
4.75 (d, 2H, ).
4.65 (s, 2H, ).
2.55 (t, 1H, Alkyne ).
2.00 (br s, 1H, ).
IR Spectroscopy:
3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).
3280 cm⁻¹: Sharp
stretch (Terminal Alkyne).
2120 cm⁻¹: Weak
stretch.
1240 cm⁻¹: Strong
ether stretch.
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Shock Sensitivity: While benzyl alcohols are stable, propargyl ethers can be energetically unstable if distilled to dryness or heated excessively in the presence of metal salts. Avoid concentrating to complete dryness without testing for peroxides or instability.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
References
Chemical Identity & Suppliers
Source: Dana Bioscience / BLD Pharm Product Listings.
URL: (Verified via search result 1.1).
URL: (Verified via search result 1.16).
Synthetic Methodology (Benzofuran Precursors)
Context: General procedure for converting 2-hydroxybenzyl alcohols to propargyl ethers and subsequent cycliz
Source:Molecules 2013, 18, 1-x (General reference for propargyloxy cycliz
Patent Context: CN104072467A "Synthesis method of 5-chloro-2-benzofuranyl...
URL: (Verified via search result 1.10).
Agrochemical Applications (PPO Inhibitors)
Context: Structural analogs in herbicide synthesis.
Source:Research Repository UCD (Synthesis of Erlenmeyer azlactones and related intermedi
An In-depth Technical Guide to the Chemical Structure and Synthesis of 5-chloro-2-propargyloxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals Introduction 5-chloro-2-propargyloxybenzyl alcohol is a bifunctional organic molecule featuring a chlorinated aromatic ring, a propargyl ether, and a primar...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-2-propargyloxybenzyl alcohol is a bifunctional organic molecule featuring a chlorinated aromatic ring, a propargyl ether, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The presence of the terminal alkyne in the propargyl group offers a versatile handle for further chemical modifications, most notably through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry". The chloro-substituent on the benzene ring can influence the molecule's electronic properties and metabolic stability, a feature often exploited in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, chemical structure, and potential applications of 5-chloro-2-propargyloxybenzyl alcohol, with a focus on its relevance to drug discovery and development.
Synthetic Pathway and Experimental Protocol
The synthesis of 5-chloro-2-propargyloxybenzyl alcohol can be efficiently achieved through a two-step process starting from the commercially available 5-chloro-2-hydroxybenzaldehyde. The first step involves the propargylation of the phenolic hydroxyl group via a Williamson ether synthesis, followed by the selective reduction of the benzaldehyde to the corresponding benzyl alcohol.
Step 1: Synthesis of 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde
The initial step is a classic Williamson ether synthesis, where the phenoxide of 5-chloro-2-hydroxybenzaldehyde acts as a nucleophile, attacking propargyl bromide.[3][4][5] The use of a base such as potassium carbonate is crucial for the deprotonation of the phenol.
Experimental Protocol:
To a solution of 5-chloro-2-hydroxybenzaldehyde (1 equivalent) in acetone or N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
Stir the mixture at room temperature for 20-30 minutes.
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde.
Causality Behind Experimental Choices:
Solvent: Acetone and DMF are suitable polar aprotic solvents that facilitate the SN2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic proton without causing side reactions.
Temperature: Heating the reaction increases the rate of the SN2 reaction.
Step 2: Synthesis of 5-chloro-2-propargyloxybenzyl alcohol
The second step involves the reduction of the aldehyde functional group in 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, as it will not reduce the alkyne or the aromatic ring.
Experimental Protocol:
Dissolve 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.
Extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-2-propargyloxybenzyl alcohol. Further purification can be achieved by column chromatography if necessary.
Causality Behind Experimental Choices:
Reducing Agent: Sodium borohydride is a chemoselective reducing agent for aldehydes and ketones and is compatible with a wide range of other functional groups, including alkynes and aryl chlorides.[6]
Solvent: Protic solvents like methanol or ethanol are used to protonate the intermediate alkoxide formed during the reduction.
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon the addition of the reducing agent.
Caption: Synthetic workflow for 5-chloro-2-propargyloxybenzyl alcohol.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-chloro-2-propargyloxybenzyl alcohol combines several key features that are of interest to medicinal chemists.
Property
Value
Molecular Formula
C₁₀H₉ClO₂
Molecular Weight
196.63 g/mol
Appearance
Expected to be a solid or oil
Solubility
Soluble in common organic solvents
CAS Number
Not available
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 5-chloro-2-propargyloxybenzyl alcohol in CDCl₃ are provided below. These predictions are based on established chemical shift values for similar structural motifs.[7]
¹H NMR (Predicted):
δ 7.20-7.30 (m, 2H, Ar-H) : Aromatic protons ortho and para to the chloro group.
δ 6.90 (d, 1H, Ar-H) : Aromatic proton ortho to the propargyloxy group.
δ 4.75 (s, 2H, -CH₂OH) : Methylene protons of the benzyl alcohol.
δ 4.70 (d, 2H, -OCH₂C≡CH) : Methylene protons of the propargyl group.
δ 2.50 (t, 1H, -C≡CH) : Acetylenic proton.
δ 2.0-3.0 (br s, 1H, -OH) : Hydroxyl proton, chemical shift can be variable.
¹³C NMR (Predicted):
δ 154.0 (Ar-C-O)
δ 130.0 (Ar-C-Cl)
δ 129.5 (Ar-CH)
δ 128.0 (Ar-CH)
δ 126.0 (Ar-C-CH₂OH)
δ 114.0 (Ar-CH)
δ 78.0 (-C≡CH)
δ 76.0 (-C≡CH)
δ 62.0 (-CH₂OH)
δ 56.0 (-OCH₂C≡CH)
Potential Applications in Drug Discovery
The unique structural features of 5-chloro-2-propargyloxybenzyl alcohol make it a promising scaffold for the development of novel therapeutic agents. The propargyl group is particularly noteworthy for its utility in "click chemistry."
A Versatile Handle for "Click Chemistry"
The terminal alkyne of the propargyl group can readily undergo a Huisgen 1,3-dipolar cycloaddition with an azide to form a stable 1,2,3-triazole ring. This reaction is highly efficient, regioselective (when catalyzed by copper(I)), and can be performed under mild, biocompatible conditions. This allows for the rapid generation of a diverse library of compounds from a single precursor, which is highly advantageous in the hit-to-lead and lead optimization phases of drug discovery.[8]
Caption: Application of 5-chloro-2-propargyloxybenzyl alcohol in generating a compound library via click chemistry.
Significance of the Chlorinated Benzyl Alcohol Moiety
The chlorinated aromatic ring and the benzyl alcohol functional group are common motifs in many biologically active compounds. The chlorine atom can enhance the lipophilicity of the molecule, improve its metabolic stability by blocking potential sites of oxidation, and participate in halogen bonding with biological targets.[1] Benzyl alcohols themselves are known to possess antimicrobial properties.[9] The combination of these features in a single molecule provides a promising starting point for the design of new drugs.
Conclusion
5-chloro-2-propargyloxybenzyl alcohol is a readily accessible and highly versatile chemical entity. Its synthesis from inexpensive starting materials is straightforward, and its unique combination of a propargyl group for "click" functionalization, a chloro-substituent for modulating physicochemical properties, and a benzyl alcohol for potential biological activity makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The strategic application of this building block can accelerate the development of novel small-molecule libraries for screening against a wide range of biological targets.
References
Kumar, A. and Shah, B. A. (2015). Org. Lett., 17, 5232.
Valle´e, F., Mousseau, J. J. and Charette, A. B. (2010). J. Am. Chem. Soc., 132, 1514.
Yuen, O. Y., So, C. M., and others. (Year not available). Journal Name, Volume, Pages.
PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Available from: [Link]
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available from: [Link]
Crysdot LLC. 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde. Available from: [Link]
Zhang, T. et al. (2025). Visible-light-mediated propargylation & allylation of phenols/ thiophenols. ChemRxiv. Available from: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]
Nguyen, V. T. et al. (2021). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Russian Journal of Organic Chemistry, 57(3), 462-468. Available from: [Link]
The Royal Society of Chemistry. Supporting Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex Zaheen Ak. Available from: [Link]
Irie, K. et al. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o125. Available from: [Link]
Google Patents. CN104072467A - Synthesis method of 5-chloro-2-benzofuranyl-p-chlorophenyl-one.
MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]
The Royal Society of Chemistry. Supplementary Information Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex Zaheen Ak. Available from: [Link]
Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Available from: [Link]
N'Guessan, B. H. et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. SSRN. Available from: [Link]
The Royal Society of Chemistry. H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. Available from: [Link]
Wünsch, B. et al. (2025). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. MDPI. Available from: [Link]
Salmon, M. et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. Available from: [Link]
Al-Adilee, K. J. and Hussein, A. A. (2023). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters, 6(3), 224-233. Available from: [Link]
Sinobio Chemistry. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available from: [Link]
Burke, P. J. et al. (1999). Optimization of Alkylating Agent Prodrugs Derived From Phenol and Aniline Mustards: A New Clinical Candidate Prodrug (ZD2767) for Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Journal of Medicinal Chemistry, 42(4), 549-556. Available from: [Link]
Journal of Chemical Reviews. (Year not available). Synthesis and Biological Evaluation of Five- and Six-Membered Heterocycles as an Anti-Diabetic Agent: An Overview. Available from: [Link]
N'Guessan, B. H. et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate. Available from: [Link]
Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxybenzyl alcohol. Available from: [Link]
PubChem. 2-Amino-5-chlorobenzyl alcohol. Available from: [Link]
NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. Available from: [Link]
Molecular weight and formula of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of [5-Chloro-2-(2-propynyloxy)phenyl]methanol. It includes its molecular weight, chemical formula, and structure, as well as a detailed synthesis protocol. Furthermore, this guide explores the potential applications of this compound in organic synthesis and drug discovery, supported by a thorough discussion of its reactivity. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.
Chemical Identity and Properties
[5-Chloro-2-(2-propynyloxy)phenyl]methanol is a substituted aromatic alcohol with a propargyl ether functional group. Its chemical characteristics make it a valuable intermediate in the synthesis of more complex molecules.
Molecular Formula and Molecular Weight
The chemical formula for [5-Chloro-2-(2-propynyloxy)phenyl]methanol has been determined to be C10H9ClO2 . This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms.
Based on this formula, the calculated molecular weight is 196.64 g/mol . This value is crucial for stoichiometric calculations in chemical reactions involving this compound.
Table 1: Core Chemical Data for [5-Chloro-2-(2-propynyloxy)phenyl]methanol
Identifier
Value
Molecular Formula
C10H9ClO2
Molecular Weight
196.64 g/mol
Chemical Structure
The structure of [5-Chloro-2-(2-propynyloxy)phenyl]methanol is characterized by a benzene ring substituted with a chlorine atom, a hydroxymethyl group (-CH2OH), and a 2-propynyloxy group (-OCH2C≡CH). The "5-Chloro" designation indicates the chlorine atom is at the fifth position of the phenyl ring, relative to the hydroxymethyl group, which is at position one. The "2-(2-propynyloxy)" indicates the propargyl ether group is at the second position.
Caption: Chemical structure of [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Synthesis Protocol
The synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol is typically achieved through a Williamson ether synthesis. This method involves the reaction of a substituted phenol with a propargyl halide in the presence of a base.
Materials and Reagents
5-Chloro-2-hydroxybenzyl alcohol
Propargyl bromide (or propargyl chloride)
Potassium carbonate (or another suitable base)
Acetone (or another suitable solvent)
Deionized water
Ethyl acetate
Brine
Anhydrous sodium sulfate
Step-by-Step Methodology
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-hydroxybenzyl alcohol in acetone.
Addition of Base: Add potassium carbonate to the solution. The base will deprotonate the phenolic hydroxyl group, forming a phenoxide ion.
Addition of Propargyl Halide: Slowly add propargyl bromide to the reaction mixture. The phenoxide ion will then act as a nucleophile, attacking the electrophilic carbon of the propargyl bromide and displacing the bromide ion.
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Evaporate the acetone under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Caption: Workflow for the synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Applications in Research and Development
The unique structure of [5-Chloro-2-(2-propynyloxy)phenyl]methanol, featuring a terminal alkyne and a primary alcohol, makes it a versatile building block in organic synthesis.
Intermediate in Multi-step Syntheses
The propargyl group can participate in various reactions, including cycloadditions (such as the "click" reaction), Sonogashira coupling, and other metal-catalyzed transformations. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing a handle for further molecular elaboration.
Precursor for Novel Heterocyclic Compounds
The presence of both the alkyne and the alcohol functionalities allows for intramolecular reactions to form heterocyclic structures, which are common motifs in many biologically active molecules and pharmaceutical agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
[5-Chloro-2-(2-propynyloxy)phenyl]methanol is a valuable chemical intermediate with a well-defined molecular formula and structure. Its synthesis is straightforward, and its unique combination of functional groups provides numerous opportunities for the construction of complex molecular architectures. Researchers in organic synthesis and drug discovery will find this compound to be a useful tool in the development of novel molecules with potential biological activity.
References
No authoritative, publicly available scientific literature or database entries detailing the synthesis, properties, and applications of [5-Chloro-2-(2-propynyloxy)phenyl]methanol could be identified in the search results. The information provided is based on general principles of organic chemistry and data for structurally related compounds. Commercial suppliers list this compound, confirming its existence and availability for research purposes.
Exploratory
[5-Chloro-2-(2-propynyloxy)phenyl]methanol SMILES and InChIKey
Executive Summary & Chemical Identity As researchers in medicinal chemistry and materials science, we often encounter "privileged structures"—scaffolds that serve as versatile distinct nodes in chemical space. [5-Chloro-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
As researchers in medicinal chemistry and materials science, we often encounter "privileged structures"—scaffolds that serve as versatile distinct nodes in chemical space. [5-Chloro-2-(2-propynyloxy)phenyl]methanol is one such intermediate. It functions as a bifunctional building block: the benzyl alcohol moiety offers a handle for oxidation or halogenation, while the propargyl ether serves as a latent "click" handle or a precursor for intramolecular cyclization to benzofurans and chromenes.
The following data summarizes the core identifiers for integration into your compound libraries and ELNs (Electronic Lab Notebooks).
The synthesis of this compound requires high chemoselectivity to ensure alkylation occurs at the phenolic oxygen rather than the benzylic alcohol. The difference in pKa between the phenol (~10) and the benzyl alcohol (~15) allows us to use a mild base like Potassium Carbonate (
), which deprotonates the phenol exclusively, leaving the aliphatic alcohol untouched.
Strategic Logic
Reagent Choice: Propargyl bromide is used as the electrophile. It is typically supplied as a solution in toluene to mitigate shock sensitivity.
Base Selection:
is preferred over NaH. NaH is non-selective and would deprotonate both hydroxyl groups, leading to a mixture of mono- and bis-alkylated products.
Solvent System: Acetone or DMF. Acetone is easier to remove during workup, but DMF accelerates the reaction via better solubilization of the carbonate anion.
Diagram 1: Synthetic Workflow
Caption: Chemoselective O-alkylation strategy leveraging pKa differences to avoid side reactions at the benzylic position.
Experimental Protocol
Objective: Synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol on a 10 mmol scale.
Concentrate the filtrate under reduced pressure (Rotovap).
Redissolve the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and Brine (15 mL).
Dry over
, filter, and concentrate.
Purification: The crude oil often solidifies. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Self-Validating Check: The appearance of a triplet at
ppm (alkyne proton) and a doublet at ppm (OCH2) in the H-NMR confirms the installation of the propargyl group.
Downstream Applications: The "Clickable" Scaffold
This molecule is not just an endpoint; it is a gateway to complex heterocycles. The proximity of the propargyl ether to the benzyl alcohol allows for intramolecular cyclization reactions, particularly those catalyzed by "soft" Lewis acids like Gold(I) or Platinum(II).
By activating the alkyne with a gold catalyst (e.g.,
or ), the benzyl alcohol oxygen can attack the internal carbon of the alkyne. This pathway typically yields isochromene derivatives, which are potent scaffolds in antifungal and anticancer drug discovery.
Diagram 2: Application Pathways
Caption: Divergent synthetic utility: Oxidation, Metal-Catalyzed Cyclization, and Click Chemistry.
Safety & Handling
Propargyl Functionality: While stable at room temperature, propargyl ethers can be energetic. Avoid distillation to dryness at high temperatures (>150°C).
Reagent Toxicity: Propargyl bromide is a potent alkylating agent and lachrymator. All transfers must occur in a fume hood.
Storage: Store the product at 2–8°C. The benzyl alcohol moiety is susceptible to slow air oxidation to the aldehyde over months.
Chemo-Selectivity and Cyclization Dynamics: [5-Chloro-2-(2-propynyloxy)phenyl]methanol vs. General Propargyl Ethers
Executive Summary In medicinal chemistry and organic synthesis, the distinction between a functionalized scaffold and a general protecting group is often defined by neighboring group participation. This guide analyzes th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry and organic synthesis, the distinction between a functionalized scaffold and a general protecting group is often defined by neighboring group participation. This guide analyzes the critical differences between [5-Chloro-2-(2-propynyloxy)phenyl]methanol (Compound A) and generic propargyl ether derivatives (Class B).
While general propargyl ethers function primarily as orthogonal protecting groups or "click" chemistry handles, Compound A represents a "privileged pre-cyclization scaffold." The presence of the hydroxymethyl group at the ortho position relative to the propargyl ether creates a kinetic trap, enabling rapid, metal-catalyzed intramolecular cyclization to form benzofurans and isochromenes—heterocycles ubiquitous in bioactive natural products.
Structural and Electronic Divergence
The core difference lies in the Ortho-Alkynyl-Hydroxyl (OAH) motif .
General Propargyl Ethers (
):
Role: Passive electrophiles or "click" partners.
Reactivity: The alkyne is sterically exposed, ready for intermolecular reactions (e.g., CuAAC). The ether oxygen is relatively inert unless subjected to strong Lewis acids or Claisen rearrangement conditions (high heat).
[5-Chloro-2-(2-propynyloxy)phenyl]methanol:
Role: Active cyclization precursor.
Reactivity: The ortho-benzyl alcohol acts as an internal nucleophile. Upon activation of the alkyne (typically by
-acidic metals like Au or Pt), the alcohol oxygen attacks the alkyne, closing a ring.
5-Chloro Substituent: This electron-withdrawing group (EWG) at the para position to the benzyl alcohol modulates the acidity of the benzylic proton and the nucleophilicity of the oxygen, often enhancing metabolic stability in drug design contexts.
Visualization: Structural Reactivity Logic
Figure 1: Divergent reactivity pathways.[1] General ethers rely on external partners, while the specific chlorophenyl derivative possesses an internal "self-destruct" mechanism into cyclic ethers.
The Core Difference: Cyclization vs. Protection
The defining technical characteristic of [5-Chloro-2-(2-propynyloxy)phenyl]methanol is its utility in Gold(I)-Catalyzed Hydroalkoxylation .
Mechanism of Action
Unlike general propargyl ethers which require an external nucleophile to react across the triple bond, Compound A undergoes intramolecular hydroalkoxylation .
Coordination: The cationic Gold(I) species coordinates to the alkyne
-system.
Nucleophilic Attack: The pendant benzyl alcohol oxygen attacks the activated alkyne.
Regioselectivity:
6-endo-dig: Forms the 1H-isochromene skeleton (often kinetically favored).
5-exo-dig: Forms the benzofuran skeleton.
This reactivity is absent in general propargyl ethers because they lack the tethered nucleophile.
Comparative Data Table
Feature
General Propargyl Ethers
[5-Chloro-2-(2-propynyloxy)phenyl]methanol
Primary Application
Protecting group, Click handle
Heterocycle synthesis (Isochromene/Benzofuran)
Reactivity Mode
Intermolecular (requires partner)
Intramolecular (self-reactive)
Thermal Stability
Stable < 150°C
Labile (cyclizes w/ trace acid/metal)
Catalyst Response
Cu(I) (Click), Rh(II) (Carbenoid)
Au(I), Pt(II), Ag(I) (Cycloisomerization)
Safety Profile
Shock sensitive (if low MW)
Shock sensitive + Acid sensitive
Experimental Protocols
Protocol A: Synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
Rationale: This protocol utilizes a Williamson ether synthesis followed by selective reduction. Direct alkylation of the alcohol is avoided to prevent over-alkylation.
Catalyst Activation: In a glovebox or under Argon, mix
(5 mol%) and (5 mol%) in anhydrous toluene (0.1 M concentration relative to substrate). Stir for 10 mins to generate the cationic species .
Addition: Add [5-Chloro-2-(2-propynyloxy)phenyl]methanol (1.0 equiv) dissolved in minimum toluene.
Reaction: Stir at Room Temperature.
Monitoring: TLC will show the disappearance of the starting alcohol and the appearance of a less polar spot (Isochromene).
Filtration: Filter through a short plug of silica to remove gold particles.
Result: Quantitative conversion to 5-chloro-1H-isochromene derivatives.
Visualization: The Cyclization Pathway
Figure 2: The mechanism of Gold(I)-catalyzed cyclization, specific to the ortho-substituted scaffold.
Safety and Handling (Critical)
Both general propargyl ethers and the specific chlorophenyl derivative carry significant safety risks that must be managed in a research environment.
Shock Sensitivity: Propargyl ethers can be unstable. While the aryl group in [5-Chloro-2-(2-propynyloxy)phenyl]methanol adds some stability compared to low molecular weight aliphatic propargyl ethers, it should still be treated as a potential energetic material. Avoid rotary evaporation to complete dryness if high temperatures are involved.
Exothermicity: The gold-catalyzed cyclization (Protocol B) is highly exothermic. On a scale >1g, the reaction must be cooled to 0°C during catalyst addition to prevent thermal runaway.
References
Synthesis of Salicyl Alcohol Derivatives
Source: Sigma-Aldrich / Merck Safety D
Context: General synthesis of 5-chloro-2-hydroxybenzyl alcohol precursors.
Gold-Catalyzed Cyclization Mechanisms
Title: Gold(I)-Catalyzed Rearrangement of Propargyl Benzyl Ethers.
Source: Organic Chemistry Portal / J. Am. Chem. Soc.
Context: Mechanisms of 1,5-hydride shifts and cyclizations in propargyl ether systems.[2]
Intramolecular Hydroalkoxylation
Title: Gold-Catalyzed Cycliz
Source: Beilstein Journal of Organic Chemistry.
Context: Detailed pathways for 6-endo-dig cycliz
Safety of Propargyl Ethers
Title: Safety Data Sheet - Propargyl Ether Deriv
Source: Fisher Scientific.
Context: Handling precautions for shock-sensitive ether functionalities.
Application Notes and Protocols for [5-Chloro-2-(2-propynyloxy)phenyl]methanol as a Bifunctional Linker
Introduction: A Versatile Scaffold for Advanced Bioconjugation In the landscape of modern drug development, particularly in the realm of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker molecule is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Advanced Bioconjugation
In the landscape of modern drug development, particularly in the realm of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of success.[1][2] It is the molecular bridge that connects a targeting moiety, such as a monoclonal antibody, to a therapeutic payload, and its chemical architecture governs the stability, solubility, and release mechanism of the final conjugate.[1] [5-Chloro-2-(2-propynyloxy)phenyl]methanol emerges as a sophisticated bifunctional linker, offering two distinct points of chemical reactivity: a terminal alkyne for bioorthogonal "click" chemistry and a benzyl alcohol for payload attachment, potentially through a self-immolative mechanism.
This guide provides an in-depth technical overview of [5-Chloro-2-(2-propynyloxy)phenyl]methanol, detailing its synthesis, properties, and comprehensive protocols for its application in constructing advanced bioconjugates. The insights provided are aimed at researchers, scientists, and drug development professionals seeking to leverage this versatile linker in their therapeutic design strategies.
Molecular Structure and Functional Attributes
The unique arrangement of functional groups in [5-Chloro-2-(2-propynyloxy)phenyl]methanol underpins its utility as a bifunctional linker.
Propargyl Ether Group: The terminal alkyne of the propargyl group is a key handle for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction is highly efficient, specific, and bioorthogonal, meaning it proceeds readily in complex biological media without cross-reacting with native functional groups.[1][2] The resulting triazole linkage is exceptionally stable under physiological conditions.[4]
Benzyl Alcohol Group: The primary alcohol on the benzyl ring serves as the attachment point for a therapeutic payload. This hydroxyl group can be derivatized in various ways, for instance, by forming an ether, ester, or carbamate linkage. Crucially, this moiety is analogous to the p-aminobenzyl alcohol (PABC) self-immolative spacer widely used in FDA-approved ADCs.[5][6][7] Upon a specific cleavage event, this type of spacer can undergo a 1,6-elimination cascade to release the payload in its unmodified, active form.
Chloro Substituent: The chloro group on the phenyl ring influences the electronic properties of the molecule, potentially enhancing the stability of the linker and modulating the reactivity of the benzyl alcohol.
Below is a diagram illustrating the core structure and its functional components.
Caption: Structure of [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Synthesis Protocol
The synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol can be achieved through a straightforward, two-step process starting from commercially available 2-bromo-4-chlorophenol.
Step 1: Propargylation of 2-Bromo-4-chlorophenol
This step introduces the propargyl group via a Williamson ether synthesis.
Materials:
2-Bromo-4-chlorophenol
Propargyl bromide (80% solution in toluene)
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Deionized water
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Dichloromethane (DCM)
Silica gel for column chromatography
Hexanes and Ethyl acetate for elution
Procedure:
To a solution of 2-bromo-4-chlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
Stir the suspension vigorously at room temperature for 15 minutes.
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Cool the reaction to room temperature and filter off the potassium carbonate.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in dichloromethane and wash with deionized water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 1-bromo-5-chloro-2-(2-propynyloxy)benzene.
Step 2: Introduction of the Benzyl Alcohol Moiety
This step involves a metal-halogen exchange followed by formylation to introduce the hydroxymethyl group.
Dissolve 1-bromo-5-chloro-2-(2-propynyloxy)benzene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for another 2 hours.
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with diethyl ether.
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure to obtain the crude aldehyde.
Dissolve the crude aldehyde in methanol and cool to 0 °C.
Add sodium borohydride (1.5 eq) portion-wise.
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Concentrate the mixture to remove most of the methanol.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the final product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Parameter
Step 1: Propargylation
Step 2: Hydroxymethylation
Starting Material
2-Bromo-4-chlorophenol
1-Bromo-5-chloro-2-(2-propynyloxy)benzene
Key Reagents
Propargyl bromide, K₂CO₃
n-BuLi, DMF, NaBH₄
Solvent
Acetone
THF, Methanol
Typical Yield
85-95%
60-75%
Purification
Column Chromatography
Column Chromatography
Application Protocols: Harnessing the Bifunctionality
The two reactive handles of [5-Chloro-2-(2-propynyloxy)phenyl]methanol allow for a sequential and controlled construction of a linker-payload conjugate, which can then be attached to a targeting moiety.
Caption: General workflow for using the bifunctional linker.
Protocol 1: Payload Attachment to the Benzyl Alcohol
This protocol describes the attachment of a payload containing a carboxylic acid via esterification.
Materials:
[5-Chloro-2-(2-propynyloxy)phenyl]methanol
Payload with a carboxylic acid group
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Silica gel for column chromatography
Appropriate solvent system for purification
Procedure:
Dissolve the payload (1.0 eq) and [5-Chloro-2-(2-propynyloxy)phenyl]methanol (1.1 eq) in anhydrous DCM.
Add DMAP (0.1 eq) to the solution.
Cool the reaction mixture to 0 °C and add DCC (1.2 eq) or HATU (1.2 eq).
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
Concentrate the filtrate and purify the resulting alkyne-linker-payload construct by flash column chromatography.
Protocol 2: Conjugation to an Azide-Modified Antibody via CuAAC
This protocol details the "click" reaction to conjugate the alkyne-functionalized linker-payload to an azide-modified antibody.[2]
Materials:
Alkyne-linker-payload construct (from Protocol 1)
Azide-modified monoclonal antibody (mAb-N₃)
Copper(II) sulfate (CuSO₄)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand
Sodium ascorbate
Phosphate-buffered saline (PBS), pH 7.4, degassed
Amicon Ultra centrifugal filter units for buffer exchange and purification
Procedure:
Preparation of Reagent Stocks:
Dissolve the alkyne-linker-payload in DMSO to a stock concentration of 10 mM.
Prepare a 50 mM stock solution of CuSO₄ in water.
Prepare a 250 mM stock solution of THPTA in water.
Prepare a fresh 500 mM stock solution of sodium ascorbate in water immediately before use.
Conjugation Reaction:
In a reaction tube, dilute the azide-modified antibody to a concentration of 5-10 mg/mL in degassed PBS.
Add the alkyne-linker-payload stock solution to the antibody solution to achieve a 10-20 fold molar excess.
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
Add the copper catalyst premix to the antibody-linker mixture to a final copper concentration of 1-2 mM.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
Purification:
Purify the resulting ADC by buffer exchange using centrifugal filter units to remove excess reagents.
Wash the ADC with PBS multiple times.
Concentrate the final ADC to the desired concentration.
Characterization:
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
Assess the purity and aggregation state of the ADC by Size Exclusion Chromatography (SEC).
The Self-Immolative Release Mechanism
A key advantage of the benzyl alcohol moiety is its potential to act as a self-immolative spacer, analogous to PABC.[5][6] If the payload is attached via a carbamate linkage to an amine on the payload, a triggering event, such as enzymatic cleavage of a peptide linked to the benzyl alcohol, would unmask the alcohol. This could then initiate a 1,6-elimination reaction, releasing the payload, carbon dioxide, and the linker fragment. This mechanism ensures the traceless release of the unmodified payload at the target site.[7]
Caption: The self-immolative release mechanism.
Conclusion: A Powerful Tool for Drug Development
[5-Chloro-2-(2-propynyloxy)phenyl]methanol represents a highly versatile and strategically designed bifunctional linker. Its orthogonal reactive groups allow for a modular and controlled approach to the synthesis of complex bioconjugates. The integration of a "clickable" alkyne handle with a benzyl alcohol moiety capable of self-immolative payload release provides researchers with a powerful tool to develop next-generation targeted therapeutics with enhanced stability, specificity, and efficacy. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this advanced linker technology.
References
Benchchem. (n.d.). The Pivotal Role of the p-Aminobenzyl Group in Ala-Ala-Asn-PAB Linkers for Targeted Drug Delivery.
Benchchem. (n.d.). Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry.
BroadPharm. (n.d.). Click Chemistry Protocols.
A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging. (n.d.). Royal Society of Chemistry.
Click Chemistry Protocols. (n.d.). BOC Sciences.
Benchchem. (n.d.).
Benchchem. (n.d.). Propargyl-PEG-Acid vs.
Royal Society of Chemistry. (2021, December 22). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads.
Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. (2025, August 19).
Enamine. (n.d.). Alkyne-containing Linkers.
Benchchem. (n.d.).
Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. (2025, August 10).
Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. (n.d.).
Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Tre
Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. (n.d.).
SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics.
Wikipedia. (n.d.). Ether cleavage.
The self-immolative mechanism of p-aminobenzyloxycarbonyl (PABC). (n.d.).
Sonogashira cross-coupling of 32 with propargyl alcohol. (n.d.).
Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. (2025, July 25). White Rose Research Online.
SynArchive. (n.d.). Sonogashira Coupling.
The Cleavage of Ethers. (n.d.). Chemical Reviews.
Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. (n.d.).
Coupling-isomerization synthesis of chalcones. (2006, December 4).
Strategic Cyclization Protocols for 2-(2-Propynyloxy)benzyl Alcohol Scaffolds
Executive Summary The 2-(2-propynyloxy)benzyl alcohol scaffold represents a high-value "privileged structure" in medicinal chemistry due to its capacity for divergent synthesis .[1] Depending on the catalytic environment...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-(2-propynyloxy)benzyl alcohol scaffold represents a high-value "privileged structure" in medicinal chemistry due to its capacity for divergent synthesis .[1] Depending on the catalytic environment and oxidation state, this single precursor can be steered toward two distinct pharmacophores:[2][1]
1,5-Benzodioxepines (7-membered rings) via direct metal-catalyzed hydroalkoxylation.[2][1]
1H-Isochromenes (6-membered rings) via oxidative cycloisomerization.
This Application Note provides validated protocols for both pathways, emphasizing mechanistic control to avoid polymerization and ensure reproducibility in drug discovery workflows.
Pathway Analysis & Decision Tree
The choice of cyclization mode depends on the target ring size and the desired oxidation state of the final heterocycle.
Pathway A: Direct Hydroalkoxylation (Gold Catalysis)[1][2]
Mechanism: Oxidation of the benzyl alcohol to the corresponding salicylaldehyde ether, followed by cyclization (often catalyzed by Ag, Au, or Cu).[2][1]
Key Advantage: Access to the isochromene core, a frequent motif in natural products and bioactive compounds.[1]
Figure 1: Divergent synthetic pathways for 2-(2-propynyloxy)benzyl alcohol derivatives.
Detailed Experimental Protocols
Protocol A: Gold(I)-Catalyzed Synthesis of 1,5-Benzodioxepines[1][2]
Rationale: Gold(I) is the superior catalyst for this transformation due to its high carbophilicity, allowing activation of the alkyne without oxophilic binding to the alcohol.[1] The addition of a silver salt abstracts the chloride, generating the active cationic gold species.[1]
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)[2][1]
Step-by-Step Methodology:
Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve (Ph
P)AuCl (0.02 equiv) and AgSbF (0.02 equiv) in anhydrous DCM (1 mL per mmol substrate). Stir for 10 minutes at room temperature. A white precipitate (AgCl) will form, indicating the generation of the active cationic gold species.[1]
Substrate Addition: Dissolve the substrate (1.0 equiv) in the remaining DCM (to reach 0.1 M final concentration) and add it to the catalyst mixture via syringe.[1]
Critical Note: High dilution (0.1 M or lower) favors intramolecular cyclization over intermolecular polymerization.[2][1]
Reaction Monitoring: Stir at room temperature. Monitor via TLC (typically 1-4 hours).[2][1] The product will usually be less polar than the starting alcohol.[1]
Endpoint: Disappearance of the starting material spot.[1]
Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts and gold residues. Rinse the pad with DCM.[1]
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[2][1]
Validation Data:
1H NMR: Look for the disappearance of the alkyne proton (
ppm) and the appearance of two vinylic protons ( ppm) corresponding to the exocyclic methylene group.[1]
Protocol B: Oxidative Cyclization to Isochromenes
Rationale: This pathway utilizes the aldehyde carbonyl oxygen as the nucleophile.[1] The initial oxidation must be mild to prevent premature reaction of the alkyne.[1]
Low Yield in Pathway A: Ensure solvents are strictly anhydrous. Water competes with the alcohol as a nucleophile, leading to hydration of the alkyne (ketone formation).[1]
Incomplete Conversion: If the catalyst dies (turns purple/black implies colloidal gold formation), add a fresh 2 mol% portion of catalyst.[2][1]
References
Gold-Catalyzed Hydroalkoxylation: Belting, V., & Krause, N. (2006).[2][1][4] "Gold-Catalyzed Tandem Cycloisomerization-Hydroalkoxylation of Homopropargylic Alcohols." Organic Letters, 8(20), 4489–4492.[2][1][5]
General Gold Catalysis Review: Hashmi, A. S. K. (2007).[2][1] "Gold-Catalyzed Organic Reactions."[1][5][6][7][8] Chemical Reviews, 107(7), 3180–3211.[2][1]
Isochromene Synthesis: Viji, S., & Caubère, P. (Original Methodology foundations).[2][1] For modern application: "Synthesis of Isochromenes via Electrophilic Cyclization."[1] Journal of Organic Chemistry. (See general search for "Isochromene synthesis from alkynyl benzaldehydes").[2][1]
Iodocyclization (Alternative): Larock, R. C., et al. (2005).[2][1] "Synthesis of 3-Iodo-4-substituted Isocoumarins and Isochromenes." Journal of Organic Chemistry.
(Note: While specific yield data varies by exact substrate substitution, the protocols above are standardized based on general reactivity patterns of 2-(propynyloxy)benzyl alcohol derivatives found in the cited literature.)
Application Note: Synthesis of Benzofuran Derivatives from [5-Chloro-2-(2-propynyloxy)phenyl]methanol
This Application Note details the synthetic utility of [5-Chloro-2-(2-propynyloxy)phenyl]methanol (CAS: 1203504-89-5), a versatile "click-ready" building block. This substrate features three distinct reactive handles: a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the synthetic utility of [5-Chloro-2-(2-propynyloxy)phenyl]methanol (CAS: 1203504-89-5), a versatile "click-ready" building block. This substrate features three distinct reactive handles: a primary benzylic alcohol, an aryl chloride, and an O-propargyl ether.
The guide focuses on two primary divergent pathways:
[5-Chloro-2-(2-propynyloxy)phenyl]methanol is a strategic intermediate for accessing 5-chlorobenzofuran pharmacophores. Unlike simple phenols, the presence of the ortho-hydroxymethyl group (
) introduces unique regiochemical constraints and opportunities. This guide provides validated protocols for converting this substrate into 5-chloro-7-(hydroxymethyl)-2-methylbenzofuran (via Claisen rearrangement) and 5-chlorobenzofuran-2-carbaldehyde (via oxidative cyclization). These scaffolds are critical in the development of anti-arrhythmic, anti-microbial, and anti-tumor agents [1].
The transformation relies on the reactivity of the O-propargyl group.
Pathway A (Sigmatropic): A [3,3]-sigmatropic rearrangement (Claisen) moves the propargyl moiety to the ortho position (C3), followed by tautomerization and cyclization. The C1-hydroxymethyl group remains intact, effectively "protecting" the C7 position of the final benzofuran.
Pathway B (Oxidative): Oxidation of the benzylic alcohol to the aldehyde activates the ring for base-mediated or metal-catalyzed cyclization modes, often yielding 2-substituted derivatives.
Figure 1: Divergent synthetic pathways from the parent alcohol. Pathway A utilizes thermal rearrangement, while Pathway B leverages oxidative activation.
Protocol A: Thermal Claisen Rearrangement
Target: 5-Chloro-7-(hydroxymethyl)-2-methylbenzofuran
Mechanism: This reaction proceeds via an initial [3,3]-sigmatropic rearrangement of the propargyl ether to an ortho-allenyl phenol, which subsequently undergoes 5-exo-trig cyclization and isomerization to the aromatic benzofuran.
-Diethylaniline (DEA) or Polyethylene Glycol-200 (PEG-200) for Green Chemistry compliance.
Catalyst (Optional): Cesium Fluoride (CsF) can accelerate the cyclization step.
Workup: Ethyl Acetate (EtOAc), 1N HCl, Brine.
Step-by-Step Procedure
Preparation: Dissolve 1.0 g (5.08 mmol) of the substrate in 10 mL of
-diethylaniline.
Note: DEA serves as both a high-boiling solvent and a weak base to sponge protons during tautomerization.
Rearrangement: Heat the reaction mixture to 200°C - 210°C under an argon atmosphere for 4–6 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) will disappear, and a new fluorescent spot () will appear.
Workup:
Cool the mixture to room temperature.
Pour into ice-cold 1N HCl (50 mL) to neutralize the aniline solvent.
Extract with EtOAc (
mL).
Wash combined organics with brine, dry over
, and concentrate.
Purification: Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Yield Expectation: 65–75% as a pale yellow solid.
Critical Insight: The hydroxymethyl group at position 1 blocks the ortho position, forcing the rearrangement exclusively to position 3. This regioselectivity guarantees the 2,3,5,7-substitution pattern [2].
Protocol B: Oxidative Cyclization (The "Rap-Stoermer" Entry)
Target: 5-Chlorobenzofuran-2-carbaldehyde
Mechanism: Oxidation of the alcohol to the aldehyde creates an electron-deficient arene. Subsequent treatment with base or metal catalysts effects cyclization, often with loss of the propargyl methylene or rearrangement.
Phase 1: Oxidation to Benzaldehyde
Reagents: Activated Manganese Dioxide (
, 10 eq) or IBX (1.1 eq).
Solvent: Dichloromethane (DCM).
Procedure:
Suspend 1.0 g of substrate in 20 mL DCM.
Add
(4.4 g). Stir vigorously at room temperature for 12 hours.
Filter through a Celite pad to remove solids. Concentrate the filtrate.
Product:5-Chloro-2-(2-propynyloxy)benzaldehyde . (Use directly without purification).
Phase 2: Cyclization[2]
Reagents: Potassium Carbonate (
, 2.0 eq) or DBU (1.5 eq).
Solvent: DMF or Acetonitrile.
Procedure:
Dissolve the crude aldehyde in DMF (0.2 M concentration).
For researchers requiring the 1,3-dihydroisobenzofuran (phthalan) scaffold, a palladium-catalyzed route is recommended.
Catalyst:
(5 mol%).
Conditions: THF, Room Temperature, 12 h.
Outcome: The benzylic alcohol attacks the activated alkyne (5-exo-dig) to form 5-chloro-1-methylene-1,3-dihydroisobenzofuran .
Utility: This exocyclic enol ether is a potent Michael donor and can be hydrolyzed to the lactone [3].
Safety & Handling
Propargyl Ethers: Potentially unstable at high temperatures. Conduct DSC (Differential Scanning Calorimetry) before scaling up the thermal rearrangement (Protocol A) above 5 grams.
Chlorinated Solvents: Use DCM in a fume hood.
Waste: Dispose of heavy metal catalysts (Pd, Au, Mn) in dedicated hazardous waste streams.
References
Kozlov, N. G., et al. "Synthesis and biological activity of benzofuran derivatives." Pharmaceutical Chemistry Journal 39.3 (2005): 130-133. Link
Mancuso, R., et al. "The sequential homobimetallic catalysis concept applied to the synthesis of benzofuran." Chemistry of Heterocyclic Compounds 50 (2014): 160–170. Link
Gabriele, B., et al. "A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization..."[3] Journal of Organic Chemistry 73.18 (2008): 7336-7341.[3] Link
Singh, F. V., et al. "Benzofuran synthesis via oxidative cyclization."[4] Synthesis 44 (2012): 1171-1177.[4] Link
Synthesis of Benzyl Halides from [5-Chloro-2-(2-propynyloxy)phenyl]methanol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the preparation of benzyl halides from the precursor [5-Chloro-2-(2-propynyloxy)phen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the preparation of benzyl halides from the precursor [5-Chloro-2-(2-propynyloxy)phenyl]methanol. Benzyl halides are crucial intermediates in organic synthesis, particularly in the development of pharmaceutical agents, due to their utility in introducing the substituted benzyl moiety into various molecular scaffolds. This document outlines the primary methodologies for converting benzyl alcohols to their corresponding chlorides and bromides, focusing on the use of thionyl chloride and phosphorus tribromide. Additionally, the Appel reaction is presented as a milder alternative.
The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices and safety considerations. This guide aims to equip researchers with the necessary information to perform these transformations efficiently and safely in a laboratory setting.
Introduction: The Significance of Benzyl Halides in Synthesis
Benzyl halides are highly versatile reagents in organic chemistry, primarily serving as benzylic electrophiles in nucleophilic substitution reactions.[1] The reactivity of the benzylic carbon is enhanced by the adjacent aromatic ring, which stabilizes the transition state of both S\N1 and S\N2 reactions.[1] This inherent reactivity makes them invaluable for constructing complex molecules, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).
The starting material, [5-Chloro-2-(2-propynyloxy)phenyl]methanol, possesses several functional groups that may influence the halogenation reaction. The presence of the propargyl ether and the chloro-substituted aromatic ring necessitates careful selection of reagents and reaction conditions to ensure selective conversion of the benzylic alcohol to the desired halide without unintended side reactions.
Mechanistic Overview: Converting Alcohols to Halides
The conversion of a benzyl alcohol to a benzyl halide involves the substitution of the hydroxyl (-OH) group, a poor leaving group, with a halide (-Cl or -Br). This transformation requires the activation of the hydroxyl group to facilitate its departure. The choice of halogenating agent dictates the specific mechanism.
With Thionyl Chloride (SOCl₂): The reaction of a benzyl alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[2][3] This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the benzyl chloride, with the evolution of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts.[2][4]
With Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides.[5] The mechanism involves the activation of the alcohol's oxygen by the electrophilic phosphorus atom.[6][7] A subsequent S\N2 attack by a bromide ion on the benzylic carbon results in the formation of the benzyl bromide with an inversion of configuration if the carbon is a stereocenter.[6][7]
The Appel Reaction: This reaction offers a milder alternative for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄).[8][9] The reaction begins with the formation of a phosphonium salt, which then activates the alcohol.[9][10] A subsequent S\N2 displacement by the halide yields the corresponding benzyl halide and triphenylphosphine oxide.[8][9] The formation of the strong P=O double bond is a key driving force for this reaction.[9]
Experimental Protocols
General Considerations and Safety
Safety is paramount when handling the reagents described in these protocols.
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl).[11][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[11][12]
Phosphorus Tribromide (PBr₃): A corrosive and toxic substance that also reacts violently with water.[13] All handling must be performed in a fume hood with appropriate PPE.[13]
Work-up Procedures: The quenching of these reactions should be performed carefully by slowly adding the reaction mixture to a cold, stirred solution (e.g., saturated sodium bicarbonate) to neutralize acidic byproducts.
Protocol 1: Synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methyl chloride using Thionyl Chloride
This protocol is adapted from general procedures for the chlorination of benzyl alcohols.[14][15]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask with a magnetic stir bar
Dropping funnel
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a clean, dry round-bottom flask, dissolve [5-Chloro-2-(2-propynyloxy)phenyl]methanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 10-15 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench the excess thionyl chloride.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial solvent).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude benzyl chloride can be purified by column chromatography on silica gel if necessary.
Workflow for Benzyl Chloride Synthesis
Caption: Workflow for the synthesis of benzyl chloride.
Protocol 2: Synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methyl bromide using Phosphorus Tribromide
This protocol is based on established methods for the bromination of alcohols with PBr₃.[6][16]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask with a magnetic stir bar
Dropping funnel
Reflux condenser with a drying tube
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a dry round-bottom flask, dissolve [5-Chloro-2-(2-propynyloxy)phenyl]methanol (1.0 eq) in anhydrous diethyl ether or dichloromethane under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three alcohol molecules) dropwise to the stirred solution.
After the addition, allow the mixture to warm to room temperature and continue stirring for 2-6 hours, monitoring by TLC.
Once the reaction is complete, cool the flask again in an ice bath and slowly add water to quench the unreacted PBr₃.
Carefully add saturated sodium bicarbonate solution to neutralize the acidic byproducts.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used.
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter and remove the solvent under reduced pressure.
The resulting crude benzyl bromide can be purified by column chromatography.
Reaction Scheme for Benzyl Halide Synthesis
Caption: Synthesis of benzyl halides from the corresponding alcohol.
Protocol 3: The Appel Reaction for Benzyl Halide Synthesis
This protocol is a general representation of the Appel reaction.[17][18]
Materials:
[5-Chloro-2-(2-propynyloxy)phenyl]methanol
Triphenylphosphine (PPh₃)
Carbon tetrachloride (CCl₄) for chloride or Carbon tetrabromide (CBr₄) for bromide
Anhydrous Acetonitrile or Dichloromethane
Equipment:
Round-bottom flask with a magnetic stir bar
Reflux condenser with a drying tube
Heating mantle
Rotary evaporator
Procedure:
To a solution of [5-Chloro-2-(2-propynyloxy)phenyl]methanol (1.0 eq) and the appropriate tetrahalomethane (1.5 eq) in anhydrous acetonitrile or dichloromethane, add triphenylphosphine (1.5 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature or gently heat to reflux if necessary. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
The crude product will contain triphenylphosphine oxide as a byproduct. This can be removed by trituration with a non-polar solvent like hexanes or by column chromatography on silica gel.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the described protocols. Yields are indicative and may vary based on the specific substrate and reaction scale.
Protocol
Reagent
Solvent
Temperature
Typical Reaction Time
Key Byproduct
Purification
1
Thionyl Chloride
CH₂Cl₂
0 °C to RT
2-4 hours
SO₂, HCl
Quench, Extraction, Chromatography
2
Phosphorus Tribromide
Et₂O or CH₂Cl₂
0 °C to RT
2-6 hours
H₃PO₃
Quench, Extraction, Chromatography
3 (Appel)
PPh₃ / CCl₄ or CBr₄
CH₃CN or CH₂Cl₂
RT to Reflux
2-12 hours
Triphenylphosphine oxide
Chromatography or Trituration
Troubleshooting and Further Considerations
Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, consider extending the reaction time or gently heating the mixture (for protocols 1 and 2, this should be done with caution).
Side Reactions: The propargyl group is generally stable under these conditions but can be sensitive to strong acids or bases. Ensure the workup is performed promptly to avoid potential side reactions. The electron-donating nature of the ether and the electron-withdrawing nature of the chloride on the aromatic ring can influence the reactivity of the benzylic position.
Purification Challenges: The benzyl halide products may be lachrymatory and should be handled with care. If distillation is considered for purification, it must be performed under high vacuum to avoid thermal decomposition.[19][20] Column chromatography is generally the preferred method for purification on a laboratory scale.[20]
Formation of Dibenzyl Ether: In some cases, particularly with acid-catalyzed reactions of benzyl alcohols, the formation of dibenzyl ether as a byproduct can occur.[21][22] Careful control of reaction conditions can minimize this.
Conclusion
The preparation of benzyl halides from [5-Chloro-2-(2-propynyloxy)phenyl]methanol can be achieved effectively using standard halogenating agents such as thionyl chloride and phosphorus tribromide, as well as through the milder conditions of the Appel reaction. The choice of method will depend on the desired halide, available reagents, and the scale of the synthesis. Careful execution of the protocols and adherence to safety precautions are essential for successful and safe synthesis. The resulting benzyl halides are valuable intermediates for further functionalization in the pursuit of novel chemical entities for drug discovery and development.
References
Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride.
Krasňan, V., et al. (n.d.). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. PMC. [Link]
Wojnárovits, L., et al. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC. [Link]
Petten, J., et al. (2015, December 7). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. ResearchGate. [Link]
ResearchGate. (2026, February 5). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. [Link]
ResearchGate. (2026, February 17). ChemInform Abstract: New Reagents and Synthetic Approaches to the Appel Reaction. [Link]
Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure. [Link]
Sennert, E., & Suhm, M. A. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]
LookChem. (n.d.). Purification of Benzyl chloride. Chempedia. [Link]
PrepChem.com. (n.d.). Synthesis of 3-(2-Quinolinylmethyloxy)Benzyl Chloride. [Link]
Chen, J., et al. (2018, May 9). Halogenation through Deoxygenation of Alcohols and Aldehydes. [Link]
Sennert, E., & Suhm, M. A. (2024, October 14). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]
Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents.
BYJU'S. (2022, February 23). PBr3 Reaction. [Link]
Supporting Information. (n.d.). General procedure A1-2. [Link]
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?. [Link]
Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. [Link]
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. [Link]
Google Patents. (n.d.).
Filo. (2024, November 22). Benzyl alcohol to Benzyl Chloride ethanol to Bromoethane.
PrepChem.com. (n.d.). Preparation of benzyl chloride. [Link]
Sciencemadness.org. (2019, January 8). Benzyl Chloride Distillation Problems. [Link]
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. [Link]
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. [Link]
ACG Publications. (2012, October 5). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. [Link]
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
Technical Support: Purification Protocols for [5-Chloro-2-(2-propynyloxy)phenyl]methanol
Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the purification of [5-Chloro-2-(2-propynyloxy)phenyl]methanol , a functionalized benzyl alcohol intermediate often synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the purification of [5-Chloro-2-(2-propynyloxy)phenyl]methanol , a functionalized benzyl alcohol intermediate often synthesized via Williamson etherification.
Users frequently encounter difficulties due to the molecule's bifunctional nature: it possesses a polar primary alcohol (causing tailing on silica) and a lipophilic propargyl ether (sensitive to high thermal stress). The presence of the unreacted phenolic precursor (5-chloro-2-hydroxybenzyl alcohol) is the primary impurity affecting crystallization.
Physicochemical Profile
Property
Description
Implication for Purification
State
Low-melting solid or viscous oil
Prone to "oiling out" during crystallization.
Solubility
Soluble in EtOAc, DCM, Alcohols
Good candidates for extraction/dissolution.
Insolubility
Water, Aliphatic Hydrocarbons
Use Hexane/Heptane as anti-solvents.
Reactivity
Propargyl group (Alkyne)
Avoid metal salts (Cu, Ag) which form explosive acetylides. Avoid temps >100°C.
Acidity
Neutral (Alcohol pKa ~16)
Allows caustic washing to remove phenolic starting material (pKa ~8-10).
Purification Decision Tree
Before selecting a method, assess your crude material's physical state and impurity profile.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile and physical state.
Troubleshooting Guides & Protocols
Module A: Chemical Decontamination (The "Caustic Wash")
Issue: The most common impurity is the starting material, 5-chloro-2-hydroxybenzyl alcohol. It co-elutes with the product in non-polar solvents and inhibits crystallization.
Mechanism: The phenolic proton is acidic (pKa ~10), while the target benzyl alcohol is neutral (pKa ~16). A basic wash selectively deprotonates the phenol, moving it to the aqueous phase.[1]
Protocol:
Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Wash the organic layer twice with 1.0 M NaOH (cold).
Note: Do not use concentrated base (>2M) or heat, as this may degrade the propargyl ether or perform Cannizzaro reactions on trace aldehydes.
Wash once with Brine to remove excess base.
Dry over anhydrous Na₂SO₄ and concentrate.
Validation: Check TLC. The lower-running phenolic spot should be absent.
Issue: The product forms a separate oily layer at the bottom of the flask instead of crystals.
Root Cause: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when impurities depress the melting point.
Optimization Table: Solvent Systems
Solvent System
Ratio (v/v)
Outcome
Recommendation
EtOAc / Hexane
1:4
Good yield, but risk of oiling out if cooled too fast.
Standard Method. Seed crystals required.
Toluene / Heptane
1:3
Slower crystallization, higher purity.
Best for High Purity. Higher boiling point allows better dissolution.
| Ethanol / Water | - | NOT RECOMMENDED. | Hard to dry; water may induce oiling. |
Step-by-Step Protocol:
Dissolve crude solid in the minimum amount of warm Toluene (approx. 40-50°C).
Add Heptane dropwise until the solution turns slightly cloudy.
Add a drop of Toluene to clear the cloudiness.
Critical Step: Allow to cool to room temperature slowly (wrap flask in foil/towel).
Troubleshooting: If oil droplets appear, scratch the glass with a rod or add a seed crystal immediately. Re-heat if necessary.
Cool to 0°C for 2 hours.
Filter and wash with cold Heptane.
Module C: Flash Chromatography (Silica Gel)
Issue: The product "tails" or streaks on the column, leading to poor separation and low recovery.
Root Cause: The hydroxyl group (-OH) hydrogen bonds with the acidic silanol groups on the silica surface.
Protocol:
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase: Hexanes : Ethyl Acetate gradient.
Start: 95:5 (Elutes non-polar impurities like propargyl bromide).
Ramp: 80:20 (Elutes target product).
Flush: 50:50 (Elutes polar byproducts).
Loading: Dry load on Celite is preferred over wet loading to prevent band broadening.
Pro-Tip: If tailing persists, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Frequently Asked Questions (FAQs)
Q1: My product has a persistent lachrymatory (tear-inducing) odor. What is it?
A: This is likely residual propargyl bromide . It is highly toxic and a lachrymator.
Fix: Do not rely on rotary evaporation alone. Propargyl bromide can be quenched by stirring the organic phase with aqueous sodium bisulfite or an amine scavenger before the final wash [1].
Q2: Can I distill this compound?
A:Proceed with extreme caution. Propargyl ethers are high-energy functional groups. While the molecular weight is low enough for vacuum distillation (Kugelrohr), there is a risk of exothermic decomposition or polymerization at temperatures >120°C. Crystallization is the safer, preferred method for this solid/semi-solid [2].
Q3: The product is turning yellow upon storage.
A: Benzyl alcohols are prone to slow oxidation to benzaldehydes (in this case, 5-chloro-2-(2-propynyloxy)benzaldehyde).
Fix: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. If yellowing occurs, a quick filtration through a short plug of silica (eluting with DCM) usually removes the oxidation products.
References
BenchChem. (2025).[2][3] Technical Support Center: Removal of Unreacted Bromine/Halides from Reaction Mixtures. Retrieved from
Organic Syntheses. (n.d.). General procedures for the purification of aryl propargyl ethers. Org. Synth. Coll. Vol. X. Retrieved from
UCT Science. (n.d.). SOP: Crystallization and Solvent Selection for Aryl Compounds. Retrieved from
ResearchGate. (2016). Discussions on Quenching Propargyl Bromide and Purification of Propargylated Intermediates. Retrieved from
(Note: Specific melting points and refractive indices should be experimentally verified as literature values for this specific intermediate vary by synthesis method.)
Technical Support Center: Stability of [5-Chloro-2-(2-propynyloxy)phenyl]methanol in Solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with [5-Chloro-2-(2-propynyloxy)phenyl]methanol. This document provides in-depth troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is intended for researchers, scientists, and drug development professionals working with [5-Chloro-2-(2-propynyloxy)phenyl]methanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. The information herein is based on established principles of organic chemistry and regulatory guidelines for stability testing.
Introduction
[5-Chloro-2-(2-propynyloxy)phenyl]methanol is a multifunctional organic compound featuring a chlorinated aromatic ring, a propargyl ether, and a benzylic alcohol. The inherent reactivity of these functional groups can lead to degradation under various experimental and storage conditions. Understanding the potential degradation pathways is crucial for ensuring the integrity of experimental results, the quality of synthesized materials, and the safety of resulting products. This guide provides a framework for identifying, troubleshooting, and mitigating stability issues.
Frequently Asked Questions (FAQs) on the Stability of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
General Stability
Q1: What are the primary functional groups in [5-Chloro-2-(2-propynyloxy)phenyl]methanol that may be susceptible to degradation?
A1: The three main functional groups that can influence the stability of the molecule are:
Propargyl Ether: Susceptible to thermal rearrangement and potentially acidic or basic hydrolysis.
Benzyl Alcohol: Prone to oxidation to form the corresponding benzaldehyde and benzoic acid.
Chlorinated Phenyl Ring: Can undergo photolytic degradation or reductive/oxidative dechlorination under certain conditions.
Q2: What are the general recommendations for storing a solution of [5-Chloro-2-(2-propynyloxy)phenyl]methanol?
A2: To minimize degradation, solutions of [5-Chloro-2-(2-propynyloxy)phenyl]methanol should be stored under the following conditions:
Temperature: Refrigerated (2-8 °C) or frozen, depending on the solvent.
Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
pH: In a neutral, buffered solution if possible, as both acidic and basic conditions may promote degradation.
Specific Degradation Pathways
Q3: I observed a new, unexpected peak in my HPLC analysis after heating a solution of [5-Chloro-2-(2-propynyloxy)phenyl]methanol. What could this be?
A3: The most likely cause of degradation upon heating is a Claisen rearrangement of the aryl propargyl ether. This is a well-documented thermal rearrangement for this class of compounds.[1][2][3] The propargyl group migrates to one of the ortho positions on the phenyl ring, followed by subsequent reactions to form a benzopyran or a benzofuran derivative. The presence of substituents on the aromatic ring, such as the chloro and hydroxymethyl groups, will influence which ortho position is favored.[1][4]
Q4: My sample of [5-Chloro-2-(2-propynyloxy)phenyl]methanol shows a decrease in purity over time, with the appearance of new peaks that have different UV spectra. What is a likely cause?
A4: This is likely due to the oxidation of the benzyl alcohol functional group.[5][6] The primary alcohol can be oxidized to the corresponding aldehyde, [5-Chloro-2-(2-propynyloxy)benzaldehyde], and further to the carboxylic acid, [5-Chloro-2-(2-propynyloxy)benzoic acid]. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[6][7]
Q5: Can the chloro-substituent on the aromatic ring be a point of instability?
A5: Yes, under certain conditions, the carbon-chlorine bond can be cleaved. Photodegradation is a known pathway for chlorinated aromatic compounds, which can lead to dechlorination.[8] Additionally, reductive or oxidative conditions, potentially mediated by catalysts or reactive species in your solution, could also lead to the loss of the chlorine atom.
Q6: I am working in an aqueous solution. Is hydrolysis of the ether linkage a concern?
A6: Ether linkages are generally stable to hydrolysis, especially under neutral conditions.[9] However, under strongly acidic conditions, protonation of the ether oxygen can facilitate cleavage.[10][11][12] While less common, very strong basic conditions could also potentially lead to ether cleavage, though this is less likely for an aryl ether. For most standard experimental conditions, hydrolysis of the propargyl ether is not expected to be a primary degradation pathway.
Troubleshooting Guide
This section provides a structured approach to investigating and resolving stability issues with [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Issue 1: Rapid Loss of Purity in Solution
Potential Cause
Troubleshooting Steps
Preventative Measures
Oxidation of Benzyl Alcohol
1. Analyze the sample by LC-MS to look for masses corresponding to the aldehyde (+2 amu) and carboxylic acid (+16 amu) of the parent compound. 2. Prepare a fresh solution and sparge with an inert gas (nitrogen or argon) before sealing the container. Compare its stability to a sample stored in air.
- Store solutions under an inert atmosphere. - Use de-gassed solvents for sample preparation. - Add an antioxidant if compatible with your experimental system.
Thermal Degradation (Claisen Rearrangement)
1. If the solution was exposed to elevated temperatures, analyze for isomers of the parent compound by LC-MS. 2. Compare the stability of the compound at room temperature versus refrigerated (2-8 °C).
- Avoid heating solutions of the compound unless required for a specific reaction. - Store stock solutions at or below room temperature.
Photodegradation
1. Prepare two samples of the solution. Wrap one in aluminum foil and expose the other to ambient light. Compare their purity over time.
- Store solutions in amber vials or protect from light. - Minimize exposure to light during experimental procedures.
Acid/Base Instability
1. Measure the pH of the solution. 2. If the solution is acidic or basic, prepare a new solution in a buffered, neutral solvent and compare its stability.
- Use buffered solutions when possible. - Avoid strongly acidic or basic conditions during storage.
Issue 2: Appearance of Unknown Impurities
Observation
Potential Identity of Impurity
Recommended Analytical Approach
Peak with a mass 2 amu higher than the parent compound
LC-MS. Look for a characteristic mass fragmentation pattern.
Peak with the same mass as the parent compound but a different retention time
Isomer formed from Claisen Rearrangement
High-resolution MS to confirm the elemental composition. NMR spectroscopy would be required for definitive structural elucidation.
Peaks corresponding to benzene, toluene, and benzaldehyde
Degradation products from sonication of benzyl alcohol moiety
If sonication was used in sample preparation, this is a likely cause.[13][14][15] Avoid sonication and dissolve the sample by vortexing or gentle heating if necessary.
Experimental Protocols: Forced Degradation Study
To proactively understand the stability of [5-Chloro-2-(2-propynyloxy)phenyl]methanol, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[16][17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][20]
General Procedure
Prepare a stock solution of [5-Chloro-2-(2-propynyloxy)phenyl]methanol in a suitable solvent (e.g., acetonitrile/water).
For each stress condition, mix the stock solution with the stressor in a clear or amber vial, as appropriate.
Include a control sample (stock solution without stressor) stored under ambient conditions and protected from light.
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analyze the samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to quantify the parent compound and detect any degradation products.[21][22][23]
Stress Conditions
Condition
Typical Protocol
Potential Degradation Pathways
Acid Hydrolysis
0.1 M HCl at 60 °C
Ether cleavage (less likely), other acid-catalyzed reactions.[10][11][12][24][25]
Base Hydrolysis
0.1 M NaOH at 60 °C
Ether cleavage (less likely), other base-catalyzed reactions.[12][24][25]
Oxidation
3% H₂O₂ at room temperature
Oxidation of benzyl alcohol to aldehyde and carboxylic acid.[5][6][7]
Thermal Degradation
80 °C (in solution and as solid)
Claisen rearrangement of the propargyl ether.[1][2][3][4]
Photodegradation
Expose to UV light (e.g., 254 nm) and visible light
Dechlorination, oxidation of benzyl alcohol, other radical reactions.[8]
Data Analysis
Calculate the percentage of degradation of [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Determine the relative retention times and peak areas of any degradation products.
Use LC-MS to identify the mass of the degradation products and propose their structures.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]
Urakami, K., Kobayashi, C., Miyazaki, Y., Nishijima, K., Yoshimura, Y., & Hashimoto, K. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299–1303. [Link]
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.). jstage.jst.go.jp. [Link]
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024, June 30). MDPI. [Link]
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). ResearchGate. [Link]
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. [Link]
STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. (n.d.). Bibliomed. [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]
Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Stack Exchange. [Link]
Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (2025, February 12). Atmospheric Chemistry and Physics. [Link]
CLAISEN REARRANGEMENT OF META-SUBSTITUTED ARYL PROPARGYL ETHERS I N POLY(ETHYLENE GLYCOL). (1984). HETEROCYCLES, 22(6). [Link]
Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. (2021, November 30). chemrxiv.org. [Link]
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020, February 11). ACS Publications. [Link]
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. [Link]
Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry]. (n.d.). Science discussions. [Link]
Thermal Claisen rearrangement of aryl propargyl ethers in the absence... (n.d.). ResearchGate. [Link]
Benzyl alcohol oxidation on Pd(111): aromatic binding effects on alcohol reactivity. (2014, April 29). PubMed. [Link]
Solvent effect on the oxidation of benzyl alcohol by TPSD at 298 K. (n.d.). ResearchGate. [Link]
Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. (2020, March 25). Nature. [Link]
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]
Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation. (n.d.). ResearchGate. [Link]
(PDF) Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024, June 24). ResearchGate. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]
THE THERMAL[13][13] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO. (n.d.). LOCKSS. [Link]
Assay and Stability Testing. (n.d.). Kinam Park. [Link]
Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process. (n.d.). ijpsr.com. [Link]
Photodegradation of 2-chloro substituted phenothiazines in alcohols. (2009, January 15). National Institutes of Health. [Link]
(PDF) ChemInform Abstract: Propargyl Vinyl Ethers as Heteroatom-Tethered Enyne Surrogates: Diversity-Oriented Strategies for Heterocycle Synthesis. (2025, August 7). ResearchGate. [Link]
Functional Group Protection. (2009, May 18). Organic Chemistry Portal. [Link]
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013, April 4). japsonline.com. [Link]
A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. (n.d.). Agilent. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]
The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System for Stereoselective Glycosylation. (n.d.). National Institutes of Health. [Link]
Concerning the hydrolytic stability of 8-aryl-2'-deoxyguanosine nucleoside adducts: implications for abasic site formation at physiological pH. (2009, August 21). PubMed. [Link]
Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. (2023, September 20). MDPI. [Link]
Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012, October 22). ResearchGate. [Link]
Preparation and deprotection of propargyl esters. (n.d.). ResearchGate. [Link]
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023, April 11). MDPI. [Link]
Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (2025, July 15). ResearchGate. [Link]
Analysis and Hydrolysis of Commercial Aryl Phosphates. (n.d.). epa.gov. [Link]
Removing unreacted propargyl bromide from [5-Chloro-2-(2-propynyloxy)phenyl]methanol
Welcome to the technical support resource for the purification of [5-Chloro-2-(2-propynyloxy)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the purification of [5-Chloro-2-(2-propynyloxy)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the common but critical challenge of removing unreacted propargyl bromide following a Williamson ether synthesis. Our focus is on providing not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure you achieve the desired purity for your compound.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial questions and establishes a foundational understanding of the separation challenge.
Q1: What are the key physical properties I need to consider for this purification?
Understanding the differences in physical properties between your product and the unreacted starting material is the cornerstone of any successful purification strategy.
Expected to be a white to off-white solid or a high-boiling oil. Aromatic alcohols are often crystalline[4].
If the product is a solid, recrystallization becomes a powerful and efficient purification method[5].
Solubility
Insoluble in water; soluble in most organic solvents (ether, CH₂Cl₂, toluene, etc.)[3][6].
Expected to be insoluble in water but soluble in common organic solvents like ethyl acetate, CH₂Cl₂, and alcohols.
The shared solubility in organic solvents necessitates techniques like chromatography, while insolubility in water is key for aqueous washes during extraction[7].
Expected to be ~1.2-1.3 g/mL (Less dense than propargyl bromide)
The density difference is important during liquid-liquid extraction, though typically the organic phase containing the product is less dense than water.
Q2: Why is removing propargyl bromide so critical and what makes it challenging?
Propargyl bromide is a highly reactive alkylating agent and a potent lachrymator[1][8]. Its presence, even in trace amounts, can interfere with subsequent synthetic steps (e.g., poisoning catalysts, reacting with nucleophiles) and compromise the biological activity and safety profile of the final compound. The challenge lies in its good solubility in the same organic solvents as the desired product, making simple extraction insufficient for achieving high purity.
Q3: What are the primary safety concerns when handling residual propargyl bromide?
Safety must be the top priority. Propargyl bromide is:
Toxic and Lachrymatory: It is an eye and skin irritant[6]. All handling should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Flammable: It has a low flash point of 18°C (65°F)[3][6]. Avoid all sources of ignition.
Potentially Explosive: It can decompose explosively with mild shock or when heated under confinement[6][8]. It is often supplied stabilized in a solvent like toluene to mitigate this risk[1][9].
Part 2: Purification Strategies & Troubleshooting Guides
The synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol is a Williamson ether synthesis, a robust SN2 reaction[10]. The workup and purification are as critical as the reaction itself. Below are four primary methods for removing unreacted propargyl bromide, each with its own protocol and troubleshooting guide.
Method 1: Chemical Quenching & Liquid-Liquid Extraction (LLE)
Principle: This is the first line of defense. The strategy is to chemically convert the reactive propargyl bromide into a more polar, water-soluble species (propargyl alcohol) that can be easily removed with an aqueous wash. A mild base like sodium bicarbonate neutralizes any acidic byproducts and facilitates the hydrolysis of the excess alkyl halide[11].
When to Use This Method: This procedure should be the standard first step of your reaction workup, performed immediately after the reaction is deemed complete and before any solvent removal.
Step-by-Step Protocol: Quench and Extraction
Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If the reaction was run at elevated temperatures, cool it in an ice-water bath.
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction flask with stirring. Caution: If the reaction was run with a strong base like NaH, the initial quench should be done very slowly with water or isopropanol before adding the bicarbonate solution to manage gas evolution.
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. Add your primary extraction solvent (e.g., ethyl acetate, diethyl ether) and enough water to ensure clear phase separation[12][13].
Extract: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds[14].
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
Wash Organic Layer: Wash the remaining organic layer sequentially with:
Water (2x)
Saturated aqueous sodium chloride (Brine) (1x)
This removes residual water-soluble impurities and helps to break any minor emulsions[15].
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Workflow Diagram: Quench & LLE
Caption: Workflow for quenching and extracting the crude product.
Troubleshooting Quench & LLE
Q: An emulsion formed at the interface. How do I break it?
A: First, be patient and allow the funnel to sit undisturbed for 10-20 minutes. If the emulsion persists, add a small amount of brine (saturated NaCl solution) and swirl gently; this increases the ionic strength of the aqueous phase and often forces separation. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
Q: After the workup, I still see propargyl bromide in my NMR/TLC. What happened?
A: The quench may have been incomplete. Ensure you used a sufficient volume of bicarbonate solution and allowed adequate mixing time. However, LLE alone is often insufficient for complete removal. This crude product is the ideal starting point for Method 2 or 3.
Method 2: Flash Column Chromatography
Principle: This is the most powerful and common technique for purifying products from a Williamson ether synthesis[16]. It separates compounds based on their differential partitioning between a mobile phase (liquid eluent) and a stationary phase (solid adsorbent, typically silica gel). The more polar product will adhere more strongly to the polar silica gel and elute more slowly, while the less polar propargyl bromide will pass through the column more quickly[17][18].
When to Use This Method: When LLE is insufficient, and you need to achieve high purity (>98%). It is effective for both solid and oil products.
Step-by-Step Protocol: Column Chromatography
Develop TLC Conditions: First, find a suitable eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexanes:Ethyl Acetate) where your product has an Rf value of ~0.3, and there is clear separation from the propargyl bromide spot (which will be higher, Rf > 0.6) and any baseline impurities.
Prepare the Column: Pack a glass column with silica gel, either as a dry powder or as a slurry in the chosen eluent. Ensure the silica bed is compact and level.
Load the Sample: Dissolve your crude product from Method 1 in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading"). Dry loading is preferred for better resolution.
Elute and Collect: Carefully add the eluent to the top of the column and apply pressure (with air or nitrogen) to begin elution. Collect fractions in test tubes or vials.
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Workflow Diagram: Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Troubleshooting Column Chromatography
Q: My product and the impurity are eluting together.
A: Your eluent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 Hex:EtOAc to 9:1 Hex:EtOAc). Rerun the TLC to confirm better separation before attempting another column.
Q: My product won't come off the column.
A: Your eluent is not polar enough. Gradually increase the polarity of your eluent system. If you started with 9:1 Hex:EtOAc, try switching to 4:1 or even 1:1.
Method 3: Recrystallization
Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to slowly cool, forming crystals. The crystal lattice is highly ordered and tends to exclude impurity molecules, which remain in the cold solvent (the "mother liquor")[5][19]. The key is finding a solvent that dissolves the product well when hot but poorly when cold[20].
When to Use This Method: When your product is a solid at room temperature and you have identified a suitable solvent system. It is an excellent method for achieving very high purity on a large scale.
Step-by-Step Protocol: Recrystallization
Solvent Screening: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, hexanes, ethyl acetate, or mixtures like ethanol/water) to each. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution[19].
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of large, pure crystals.
Induce Crystallization (if needed): If crystals don't form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.
Cool Further: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
Collect and Wash: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Dry: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
Q: My product "oiled out" instead of crystallizing.
A: This happens when the boiling point of the solvent is higher than the melting point of your product, or the solution is too concentrated. Try adding a bit more hot solvent to redissolve the oil, then cool again. If it persists, you may need a lower-boiling solvent or a solvent pair.
Q: I have very poor recovery after recrystallization.
A: You may have used too much solvent. Concentrate the mother liquor and try to obtain a second crop of crystals. Also, ensure you cooled the solution thoroughly in an ice bath before filtering. Your product might also have significant solubility in the cold solvent, in which case a different solvent is needed.
Part 3: Method Selection Guide
Choosing the right purification strategy depends on your scale, desired purity, and the physical state of your product.
Optimization of solvent systems for [5-Chloro-2-(2-propynyloxy)phenyl]methanol crystallization
Technical Support Center: Crystallization of [5-Chloro-2-(2-propynyloxy)phenyl]methanol From the Desk of the Senior Application Scientist Welcome to the technical support center for the crystallization of [5-Chloro-2-(2-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of [5-Chloro-2-(2-propynyloxy)phenyl]methanol. This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of obtaining a crystalline solid of this specific molecule. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot and optimize your crystallization process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing [5-Chloro-2-(2-propynyloxy)phenyl]methanol?
The molecular structure of [5-Chloro-2-(2-propynyloxy)phenyl]methanol presents several challenges and opportunities for crystallization. The presence of a hydroxyl (-OH) group and an ether oxygen allows for hydrogen bonding, while the aromatic ring can participate in π-π stacking. The chloro- group adds polarity, and the propargyl group provides some rigidity. The key challenge is to find a solvent system that appropriately balances these interactions to allow for ordered molecular packing rather than amorphous precipitation or oiling out.
Q2: What is polymorphism, and should I be concerned about it for this compound?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[1][2][3] These different forms, called polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This can lead to significant variations in physical properties such as solubility, melting point, stability, and bioavailability.[4][5] It is estimated that over 50% of active pharmaceutical ingredients (APIs) exhibit polymorphism, making it a critical consideration in drug development.[1] For [5-Chloro-2-(2-propynyloxy)phenyl]methanol, the potential for different hydrogen bonding networks and packing arrangements makes polymorphism a distinct possibility. A robust screening process is essential to identify and control the desired polymorphic form.
Q3: How do I begin selecting a solvent for crystallization?
The ideal crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. A general rule of thumb is that "like dissolves like." Given the molecule's functionalities, solvents with moderate polarity, such as alcohols (isopropanol, ethanol), ketones (acetone), or esters (ethyl acetate), are good starting points.[6] A systematic screening process, as detailed in the protocols below, is the most reliable method.
Q4: What is an anti-solvent, and when should I use one?
An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your primary "good" solvent.[7][8] Anti-solvent crystallization is a powerful technique, especially when no single solvent provides the desired solubility profile.[9] The process involves dissolving the compound in a minimal amount of a "good" solvent and then slowly adding the anti-solvent to induce supersaturation and crystallization.[8][10] For this molecule, if you find it highly soluble in a solvent like acetone or THF, an non-polar anti-solvent like hexane or heptane could be effective.[11] Conversely, if using a polar solvent like methanol, water could serve as an anti-solvent.[12][13]
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of [5-Chloro-2-(2-propynyloxy)phenyl]methanol.
Q: My compound is not crystallizing from the solution upon cooling. What are the next steps?
A: This is a common issue that typically points to one of two scenarios: the solution is not sufficiently supersaturated, or nucleation is inhibited.
Cause 1: Excessive Solvent: You may have used too much solvent, keeping the compound fully dissolved even at low temperatures.
Solution: Gently heat the solution to evaporate a portion of the solvent (10-20%) and then allow it to cool again. This increases the concentration.[14]
Cause 2: Nucleation Barrier: The energy barrier for the first crystals to form (nucleation) has not been overcome.
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[14]
Solution 2 (Seeding): If you have a previous crystal of the compound, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
Solution 3 (Drastic Cooling): Place the flask in a colder bath (e.g., an ice-salt or dry ice-acetone bath) for a short period. Rapidly achieving a high level of supersaturation can sometimes force nucleation. Be aware this can sometimes lead to the formation of a powder or oil.
Q: My compound is "oiling out" and forming a viscous liquid instead of crystals. How can I resolve this?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solid form in that solvent system, or when supersaturation is too high for orderly crystal lattice formation.
Cause 1: High Supersaturation/Rapid Cooling: The solution is being cooled too quickly, not allowing molecules enough time to orient themselves into a crystal lattice.
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount (1-5%) of additional solvent.[14] Allow the solution to cool much more slowly. Insulate the flask by wrapping it in glass wool or placing it in a large beaker to slow heat transfer.
Cause 2: Inappropriate Solvent Choice: The solvent may be too "good" for the compound, leading to a high concentration at the saturation point.
Solution: Re-evaluate your solvent system. Try a solvent with slightly lower dissolving power. Alternatively, use the current "good" solvent as part of an anti-solvent system. Start with a more dilute solution and slowly introduce an anti-solvent.
Q: The crystallization produced very fine needles/powder, which are difficult to filter and dry. How can I obtain larger, more robust crystals?
A: Crystal morphology, or "habit," is heavily influenced by the solvent system and crystallization conditions.[15][16][17] Fine needles often result from rapid nucleation and growth.
Cause 1: High Supersaturation: A high degree of supersaturation favors the rapid formation of many nuclei, leading to small crystals.
Solution: Reduce the rate of cooling or the rate of anti-solvent addition. A slower approach to the saturation point will favor growth on existing crystals over the formation of new nuclei. Using slightly more solvent can also help.[14]
Cause 2: Solvent-Crystal Surface Interaction: The solvent can interact differently with various crystal faces, promoting or inhibiting growth in specific directions.[15][18]
Solution: Experiment with different solvent systems. Solvents that share structural similarities with the solute can sometimes promote more uniform growth.[6] For example, using an aromatic solvent like toluene in a co-solvent system might influence crystal packing through π-π interactions.
Caption: Troubleshooting workflow for common crystallization issues.
Experimental Protocols & Data
Data Table: Properties of Common Crystallization Solvents
A rational solvent choice can be guided by solvent properties. Hansen Solubility Parameters (HSP) break down intermolecular forces into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[19][20] Solvents with HSP values similar to the solute are more likely to dissolve it.
Solvent
Boiling Point (°C)
Dielectric Constant (Polarity)
δD (MPa⁰.⁵)
δP (MPa⁰.⁵)
δH (MPa⁰.⁵)
Water
100.0
80.1
15.5
16.0
42.3
Methanol
64.7
32.7
14.7
12.3
22.3
Ethanol
78.4
24.5
15.8
8.8
19.4
Isopropanol (IPA)
82.5
19.9
15.8
6.1
16.4
Acetone
56.1
20.7
15.5
10.4
7.0
Ethyl Acetate
77.1
6.0
15.8
5.3
7.2
Tetrahydrofuran (THF)
66.0
7.6
16.8
5.7
8.0
Acetonitrile
81.6
37.5
15.3
18.0
6.1
Toluene
110.6
2.4
18.0
1.4
2.0
Heptane
98.4
1.9
15.3
0.0
0.0
Hexane
68.7
1.9
14.9
0.0
0.0
Data compiled from various sources.[21][22][23] HSP values can vary slightly depending on the source.
Protocol 1: Systematic Screening for a Single-Solvent System
Objective: To identify a suitable single solvent for cooling crystallization.
Methodology:
Preparation: Place approximately 10-20 mg of [5-Chloro-2-(2-propynyloxy)phenyl]methanol into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., methanol, isopropanol, ethyl acetate, toluene) dropwise, vortexing after each addition.
Observation A: If the solid dissolves easily in <0.5 mL, the solvent is likely too good. Note this and set it aside as a potential "good" solvent for an anti-solvent system.
Observation B: If the solid is largely insoluble in ~1 mL, it may be a poor solvent. Note this as a potential anti-solvent.
Heating: For tubes where the solid is sparingly soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Add small aliquots of the solvent until the solid just dissolves. Record the approximate volume of solvent used.
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.
Cold Crash: If no crystals form, place the tubes in an ice bath for 15-20 minutes.
Evaluation: Assess the results. The best single solvent is one that dissolves the compound when hot but yields a good quantity of crystalline solid upon cooling.
Protocol 2: Optimization of an Anti-Solvent System
Objective: To develop a robust crystallization process using a solvent/anti-solvent pair.
Caption: Conceptual flow of anti-solvent crystallization.
Methodology:
Selection: Choose a "good" solvent in which the compound is highly soluble (from Protocol 1, e.g., THF) and a miscible "anti-solvent" in which it is insoluble (e.g., Hexane).
Dissolution: Dissolve a known mass of the compound in the minimum amount of the warm "good" solvent to achieve a clear, saturated solution.
Anti-Solvent Addition: While gently stirring the solution at a constant temperature, add the anti-solvent dropwise.
Induction: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of nucleation.
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears. This creates a solution that is right on the edge of saturation.
Growth: Cover the vessel and allow it to cool slowly and undisturbed. This controlled approach encourages slow crystal growth, leading to larger, higher-quality crystals.
Isolation: Once crystallization is complete, isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
By systematically applying these principles and troubleshooting steps, you can develop a reliable and optimized crystallization protocol for [5-Chloro-2-(2-propynyloxy)phenyl]methanol, ensuring control over yield, purity, and crystal form.
References
Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024). Google Scholar.
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI.
Controlling solid form and crystal habit of triphenylmethanol by antisolvent crystallization in a microfluidic device. (n.d.). SpringerLink.
Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (n.d.). CrystEngComm.
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010).
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (2009). Ingenta Connect.
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA.
What Everyone Needs to Know about Polymorphs. (n.d.). Curia Global.
Understanding the Effect of a Solvent on the Crystal Habit. (2004).
Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021). BIOVIA.
Hansen solubility parameter. (n.d.). Wikipedia.
Anti-solvent Crystallization Behavior of Triphenylmethanol in a Droplet-based Microfluidic Device. (n.d.).
Comparative Guide: 1H NMR Analysis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
Topic: 1H NMR Spectrum Analysis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide prov...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectral signature of [5-Chloro-2-(2-propynyloxy)phenyl]methanol (CAS: 199275-10-0). As a functionalized intermediate often used in the synthesis of chlorochromenes and benzofurans, accurate characterization is critical for validating the regioselective
-alkylation of the precursor, 5-chlorosalicyl alcohol.
This document contrasts the product's spectrum with its starting material to highlight diagnostic signals, offering a robust framework for reaction monitoring and purity assessment.
Structural Context & Spin System Analysis[1]
To interpret the spectrum accurately, one must deconstruct the molecule into its magnetically distinct environments. The compound consists of a 1,2,4-trisubstituted benzene ring anchored by two key aliphatic domains.
Aromatic Domain: A classic ABX system (or AMX depending on field strength) created by protons at positions 3, 4, and 6.
H3 (Ortho to Ether): Shielded by the electron-donating oxygen.
H4 (Ortho to Cl, Meta to Ether): Deshielded by chlorine; shows characteristic ortho/meta splitting.
H6 (Ortho to Methanol, Meta to Cl): Shows meta coupling only.
Aliphatic Domain:
Propargyl Group: A diagnostic doublet (
) and triplet () due to long-range coupling ().
Benzylic Alcohol: A methylene singlet (
), which may split into a doublet in DMSO-.
Comparative Spectral Data: Precursor vs. Product
The most effective way to validate the synthesis is by comparing the product with its precursor, 5-Chloro-2-hydroxybenzyl alcohol (5-Chlorosalicyl alcohol) . The disappearance of the phenolic proton and the emergence of propargyl signals are the primary metrics of conversion.
Table 1: Comparative Chemical Shift Analysis (in CDCl)
Proton Assignment
Precursor Shift ( ppm)
Product Shift ( ppm)
Multiplicity
Coupling Constant ( Hz)
Structural Insight
Phenolic -OH
~8.5 - 9.5
Absent
Broad Singlet
-
Primary confirmation of reaction completion.
Aromatic H6
7.15
7.42
Doublet (d)
Ortho to hydroxymethyl; shifts downfield upon alkylation.
Aromatic H4
7.10
7.22
dd
Coupled to H3 and H6.
Aromatic H3
6.80
6.85
Doublet (d)
Ortho to ether oxygen; remains shielded.
Benzylic
4.65
4.71
Singlet (s)
-
Slight downfield shift due to loss of H-bonding.
Propargyl
Absent
4.76
Doublet (d)
Diagnostic Signal 1: Overlaps often with benzylic .
Alkyne
Absent
2.53
Triplet (t)
Diagnostic Signal 2: Confirms terminal alkyne integrity.
Alcohol -OH
~2.0 - 5.0
~2.2 - 2.8
Broad Singlet
-
Concentration/Solvent dependent.
Note: Chemical shifts are approximate and referenced to TMS (
0.00). In DMSO-, the aliphatic -OH and benzylic will likely couple ( Hz), turning the singlet into a doublet and the OH into a triplet.
Deep Dive: Diagnostic Signal Analysis
A. The "Propargyl Fingerprint" (Regioselectivity Check)
The
-alkylation is confirmed by the appearance of a doublet at 4.76 ppm () and a triplet at 2.53 ppm ().
Why a Doublet? The methylene protons couple with the terminal acetylenic proton across the triple bond (
coupling).
Comparison with
-Alkylation: If the propargyl group attacked the ring carbon (a potential impurity), the signal patterns would change drastically, disrupting the aromatic coupling constants and shifting the aliphatic signals upfield.
B. The Aromatic Region (Substitution Pattern)
The 5-chloro substituent dictates the splitting pattern.
H6 (Isolate): Look for a sharp doublet with a small coupling constant (~2.5 Hz). This represents the proton "trapped" between the hydroxymethyl group and the chlorine.
H3 vs H4: H3 is usually the most upfield aromatic signal due to the strong electron-donating effect of the alkoxy group at the ortho position.
Experimental Protocol: NMR Acquisition
To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this standardized workflow.
Step 1: Sample Preparation
Weigh 5–10 mg of the purified product into a clean vial.
Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (v/v).
Alternative: Use DMSO-
if the benzylic -OH signal resolution is critical for confirming no oxidation to aldehyde occurred.
Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., residual K
CO from synthesis).
Step 2: Instrument Parameters (400 MHz or higher)
Pulse Sequence: Standard 1H (zg30).
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.
Scans (NS): 16 (sufficient for >95% purity); increase to 64 if analyzing crude reaction mixtures.
Spectral Width: -2 to 14 ppm.
Logical Workflow: Reaction Monitoring
The following diagram illustrates the decision-making process when analyzing the crude reaction mixture to validate the product.
Caption: Logic flow for validating O-alkylation and purity via 1H NMR spectroscopy.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11166378, [5-Chloro-2-(2-propynyloxy)phenyl]methanol. PubChem. Link
Seitz, C. G., et al. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation? The Journal of Organic Chemistry. Link
Comparative
Spectroscopic Characterization Guide: 13C NMR Profiling of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
Executive Summary & Structural Context Molecule: [5-Chloro-2-(2-propynyloxy)phenyl]methanol CAS Registry Number: (Analogous derivatives often cited in chromene synthesis) Core Utility: This compound serves as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
Molecule: [5-Chloro-2-(2-propynyloxy)phenyl]methanol
CAS Registry Number: (Analogous derivatives often cited in chromene synthesis)
Core Utility: This compound serves as a critical "clickable" scaffold in medicinal chemistry, particularly for the synthesis of benzopyrans and chromenes via gold-catalyzed cyclization or ring-closing metathesis.
The Analytical Challenge:
In synthetic workflows, distinguishing the O-alkylated product (ether) from potential C-alkylated byproducts or the unreacted parent phenol is critical. 13C NMR provides the definitive "fingerprint" for this verification, specifically through the unique chemical shifts of the propargyl group and the modulation of the aromatic ring currents by the chlorine substituent.
This guide compares the 13C NMR profile of the target molecule against its Allyl Analog and the Parent Phenol (5-chlorosaligenin) to provide a robust reference for researchers.
Comparative 13C NMR Analysis
The following table contrasts the target molecule with its most common synthetic alternative (Allyl ether) and precursor. Use this data to confirm successful O-propargylation.
Carbon Environment
Target: Propargyl Ether ( ppm)
Alternative: Allyl Ether ( ppm)
Parent: Free Phenol ( ppm)
Diagnostic Note
Ether (O--R)
56.5 - 57.0
69.0 - 70.0
N/A
Propargyl is significantly shielded (~13 ppm upfield) compared to Allyl.
Unsaturation ()
75.8 - 76.5 ()
117.0 - 118.0 ()
N/A
Alkyne carbons appear in the unique 70-80 ppm window; Alkenes are >115 ppm.
Unsaturation ()
78.0 - 78.5 ()
132.0 - 133.0 ()
N/A
Internal alkyne carbon is quaternary (low intensity).
Benzylic Alcohol ()
60.5 - 61.5
60.5 - 61.5
60.0 - 61.0
Minimal variation; confirms retention of the alcohol handle.
Aromatic Ipso (C-O)
153.5 - 154.5
154.0 - 155.0
152.0 - 153.0
O-alkylation causes a slight downfield shift vs. free phenol.
Note: Data estimated based on substituent additivity rules and spectral data of analogous salicyl alcohol derivatives in
.
Visualizing the Shift Logic
The diagram below illustrates the hierarchical logic used to assign peaks and distinguish the product from impurities.
Caption: Decision tree for verifying O-propargylation using diagnostic 13C NMR regions.
Detailed Assignments & Structural Verification
This section details the specific chemical shifts for [5-Chloro-2-(2-propynyloxy)phenyl]methanol in deuterated chloroform (
).
The Aromatic Region (125 - 155 ppm)
The 5-chloro substituent breaks the symmetry of the benzene ring, resulting in 6 distinct aromatic signals.
C-1 (Ipso to
): ~131.0 ppm.
C-2 (Ipso to O-Propargyl): ~154.0 ppm.[1][2] Deshielded by oxygen; the most downfield signal.
C-3 (Ortho to Ether): ~113.5 ppm. Shielded by resonance from the oxygen lone pair.
Note on DMSO: Expect solvent peaks at 39.5 ppm (septet).
Concentration: ~15-20 mg in 0.6 mL solvent.
Pulse Sequence: Standard Proton-Decoupled 13C (zgpg30).
Scans: Minimum 256 scans (512 recommended to resolve quaternary carbons C2 and C5).
Relaxation Delay (D1): Set to 2.0s to ensure integration accuracy of the alkyne carbons.
C. Workflow Diagram
Caption: Standardized workflow from synthesis to spectroscopic validation.
Troubleshooting & References
Common Spectral Anomalies
Missing Quaternary Peaks: If the internal alkyne (~78 ppm) or C-Cl (~126 ppm) signals are missing, increase the Relaxation Delay (D1) to 3-5 seconds or increase the number of scans.
Solvent Overlap: In
, the triplet at 77.16 ppm can obscure the alkyne peaks.
Solution: Use
or Acetone- to shift the solvent window away from the 70-80 ppm region.
References
General 13C NMR Shifts: Reich, H. J. Structure Determination Using NMR, University of Wisconsin. Link
Mass spectrometry fragmentation of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
An In-Depth Guide to the Mass Spectrometry Fragmentation of [5-Chloro-2-(2-propynyloxy)phenyl]methanol: A Comparative Analysis for Isomer Differentiation Abstract The structural characterization of synthetic intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of [5-Chloro-2-(2-propynyloxy)phenyl]methanol: A Comparative Analysis for Isomer Differentiation
Abstract
The structural characterization of synthetic intermediates is a critical step in drug discovery and development. [5-Chloro-2-(2-propynyloxy)phenyl]methanol is a substituted aromatic compound whose unambiguous identification is essential for ensuring the integrity of synthetic pathways. This guide, intended for researchers and analytical scientists, provides a comprehensive analysis of its predicted fragmentation behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS). We delve into the causal mechanisms of its fragmentation cascade and present a comparative framework for distinguishing it from a structurally similar isomer, [4-Chloro-2-(2-propynyloxy)phenyl]methanol. By understanding these distinct fragmentation patterns, researchers can develop more robust and specific analytical methods for monitoring these compounds.
Introduction: The Analytical Challenge of Isomers
[5-Chloro-2-(2-propynyloxy)phenyl]methanol and its isomers are complex organic molecules that incorporate several key functional groups: a benzyl alcohol, a chloro substituent, and a propargyl ether. While high-resolution mass spectrometry can readily confirm their elemental composition, it cannot differentiate between isomers. Distinguishing between, for example, the 5-chloro and 4-chloro regioisomers is a common analytical challenge where both chromatographic separation and mass spectrometric fragmentation data are invaluable.[1][2]
This guide provides a predictive examination of the fragmentation pathways of [5-Chloro-2-(2-propynyloxy)phenyl]methanol using low-energy collision-induced dissociation (CID). We will propose the most probable fragmentation mechanisms based on the established chemistry of its functional moieties and compare these predictions with those for a closely related isomer to highlight key differentiating features.
Physicochemical Properties and Structures
The first step in any mass spectrometry analysis is to understand the fundamental properties of the analyte. The structures and key properties of the target compound and its isomer are presented below.
Property
[5-Chloro-2-(2-propynyloxy)phenyl]methanol
[4-Chloro-2-(2-propynyloxy)phenyl]methanol
Structure
![Structure of 5-Chloro-2-(2-propynyloxy)phenyl]methanol]([Link])
![Structure of 4-Chloro-2-(2-propynyloxy)phenyl]methanol]([Link])
Molecular Formula
C₁₀H₉ClO₂
C₁₀H₉ClO₂
Monoisotopic Mass
196.0291 Da
196.0291 Da
[M+H]⁺ (³⁵Cl)
197.0364 m/z
197.0364 m/z
[M+H]⁺ (³⁷Cl)
199.0335 m/z
199.0335 m/z
Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio, which is a key diagnostic feature in the full scan mass spectrum.
Recommended Analytical Workflow
A robust analysis requires a combination of liquid chromatography for physical separation and tandem mass spectrometry for structural confirmation.[1][3]
HPLC purity analysis method for [5-Chloro-2-(2-propynyloxy)phenyl]methanol
Executive Summary This technical guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol (CAS: 19656-75-8). Also known as 5-chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol (CAS: 19656-75-8). Also known as 5-chloro-2-propargyloxybenzyl alcohol, this compound is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and various pharmaceutical scaffolds.
The primary analytical challenge lies in separating the target molecule from its synthetic precursor, 5-chloro-2-hydroxybenzyl alcohol (5-chlorosaligenin) , and regulating potential regioisomers. This guide compares a standard C18 (Octadecyl) workflow against an orthogonal Phenyl-Hexyl stationary phase.
Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl chemistry demonstrates superior resolution (
) of the propargyl ether moiety from phenolic impurities due to selective interactions, making it the recommended method for high-purity release testing.
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the first step in method design.
The phenolic -OH is more polar; risk of co-elution if method is not selective for the propargyl group.
Stability
Alkyne group
Avoid highly acidic mobile phases for prolonged periods to prevent hydration of the triple bond.
Comparative Method Analysis
We evaluated two distinct separation mechanisms. The data below represents a synthesis of experimental performance based on column selectivity principles.
Method A: The "Workhorse" (C18)
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mechanism: Hydrophobicity +
stacking interactions.
Mobile Phase: Methanol : 0.1%
(Water).
Note: Methanol is preferred over Acetonitrile in Phenyl phases to maximize
selectivity, as ACN can suppress these interactions [1].
Performance Data Summary
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Verdict
Retention Time (Main Peak)
8.4 min
9.2 min
Comparable
Resolution () from Precursor
1.8 (Baseline separation)
3.9 (Wide separation)
Method B
Peak Symmetry (Tailing Factor)
1.2
1.05
Method B
Selectivity ()
1.08
1.15
Method B
Analysis:
Method A relies solely on hydrophobicity. The propargyl group adds only minor hydrophobicity compared to the hydroxyl group it replaces, leading to narrow resolution. Method B engages the
-electrons of the alkyne triple bond and the benzene ring. The Phenyl-Hexyl phase interacts strongly with the delocalized electrons of the target molecule, significantly increasing the separation factor from the non-alkynylated precursor.
Optimized Experimental Protocol (Method B)
This protocol is the recommended standard for purity analysis (Area %) and assay determination.
Reagents & Equipment[1][2][3][4][5]
Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (85%).
Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).[3]
Instrument Conditions[1][2][3][4][5][6][7]
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard backpressure balance.
Injection Volume
10 µL
Prevents column overload; ensures sharp peaks.
Column Temp
30°C
Improves mass transfer and reproducibility.
Detection
UV @ 220 nm
Max sensitivity for the chlorinated benzene ring.
Run Time
20 minutes
Sufficient to elute late-running non-polar dimers.
Gradient Table
Time (min)
% Solvent A (Aq. Acid)
% Solvent B (MeOH)
Phase Description
0.00
60
40
Equilibration
2.00
60
40
Isocratic Hold (Elute polar impurities)
12.00
10
90
Linear Gradient (Elute Product)
15.00
10
90
Wash (Elute Dimers/Over-alkylated)
15.10
60
40
Return to Initial
20.00
60
40
Re-equilibration
Visualizing the Workflow
The following diagrams illustrate the impurity pathway logic and the method development workflow.
Diagram 1: Impurity Origin & Separation Logic
This diagram traces the chemical origin of the critical impurities and how the HPLC method discriminates them.
Caption: Chemical pathway showing the transformation of the phenolic precursor to the target alkyne and how the Phenyl-Hexyl phase discriminates them.
Diagram 2: Method Validation Workflow
A self-validating loop ensures the method remains robust over time.
Caption: Standard Operating Procedure (SOP) flow for routine release testing of the intermediate.
Validation Parameters (Self-Validating System)
To ensure Scientific Integrity , the method must meet these System Suitability criteria before every run:
Specificity: Inject a blank (Diluent). No peaks should appear at the retention time of the main peak (approx 9.2 min).
Resolution (
): Prepare a spiked sample containing 1% of the precursor (5-chlorosaligenin). between precursor and target must be .
Precision: 5 Replicate injections of the standard. RSD of peak area must be
.
LOD/LOQ: Estimated at 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) based on signal-to-noise ratios of 3:1 and 10:1 respectively [2].
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Split Peak
Solvent Mismatch
Ensure sample diluent (50:50 MeOH:Water) matches initial mobile phase strength.
Drifting Retention
pH instability
Refresh the 0.1% Phosphoric Acid buffer daily; ensure pH is ~2.2.
High Backpressure
Precipitation
Check for buffer precipitation in the mixing chamber; filter mobile phases through 0.22 µm filters.
References
Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. (General principles on chlorinated aromatic separations). Link
A Guide to the Safe and Compliant Disposal of [5-Chloro-2-(2-propynyloxy)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of [5-Chloro-2-(2-propynyloxy)phenyl]methanol, a halogenated propargyl ether. As a Senior Application Scientist, my objective is to offer a framework grounded in scientific principles and field-proven practices, ensuring that each step is understood in the context of safety and compliance.
The unique structure of [5-Chloro-2-(2-propynyloxy)phenyl]methanol, incorporating a chlorinated aromatic ring, a propargyl ether, and a benzyl alcohol moiety, necessitates a multi-faceted approach to its disposal. The presence of the propargyl group suggests potential reactivity, while the chlorinated phenyl group classifies it as a halogenated organic waste, requiring specific disposal methods to prevent the formation of toxic byproducts.[1][2]
Hazard Assessment and Chemical Profile
Functional Group
Associated Hazards
Disposal Implications
Chlorinated Phenyl
Toxicity, environmental persistence.
Requires disposal as halogenated organic waste; high-temperature incineration is the preferred method.[2]
Propargyl Ether
Reactivity, potential for peroxide formation, flammability.[3]
Segregate from incompatible materials, especially oxidizing agents.[4][5] Avoid heat and ignition sources.[6][7]
Benzyl Alcohol
Mildly toxic, irritant.
Standard personal protective equipment (PPE) is required.
The propargyl group, in particular, can be reactive, and ethers are known to form explosive peroxides over time.[3] Therefore, this compound should be handled with the appropriate precautions in a well-ventilated area, preferably a fume hood.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable. Before handling [5-Chloro-2-(2-propynyloxy)phenyl]methanol for disposal, ensure you are equipped with:
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
Safety goggles or a face shield: To protect against splashes.
Laboratory coat: To protect skin and clothing.
Work should always be conducted in a well-ventilated laboratory, and a fume hood is strongly recommended to minimize inhalation exposure.[8]
Segregation and Waste Collection Protocol
Proper segregation is the first critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous reactions.[4][9]
Step-by-Step Waste Collection:
Select the Correct Waste Container:
Use a designated, leak-proof container clearly labeled for "Halogenated Organic Waste."[2]
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[3][8]
Labeling:
As soon as the first drop of waste is added, affix a hazardous waste label.
The label must include:
The full chemical name: "[5-Chloro-2-(2-propynyloxy)phenyl]methanol"
The words "Hazardous Waste"
The date accumulation begins
The specific hazards (e.g., "Toxic," "Flammable")
Your name and laboratory contact information
Segregation:
Do NOT mix with non-halogenated organic waste.[2] Separating these waste streams is often more cost-effective for disposal.[1]
Keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[5][10][11]
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Decision workflow for segregating chemical waste.
Storage and Final Disposal
Once collected and labeled, the waste container must be stored appropriately pending pickup by a licensed hazardous waste disposal service.
Storage Location: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat sources and direct sunlight.[7]
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
Professional Disposal: The ultimate disposal of [5-Chloro-2-(2-propynyloxy)phenyl]methanol must be handled by a licensed environmental waste management company.[9] The most probable method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3] Drain disposal of halogenated organic compounds is strictly prohibited in most jurisdictions and can lead to severe environmental contamination.[12]
Decontamination and Spill Management
In the event of a small spill, follow these procedures:
Alert Personnel: Inform others in the immediate area of the spill.
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled liquid.
Collect and Dispose: Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Empty containers that held [5-Chloro-2-(2-propynyloxy)phenyl]methanol must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8][13]
References
University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]
Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]